1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3 |
InChI Key |
XPPWVFKCFXGYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine chemical structure and properties
Topic: 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Academic Researchers
Executive Summary
1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine (CAS: 1213574-38-9 for S-isomer) is a high-value chiral building block belonging to the class of
This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols favoring enantioselective routes, and its strategic application in modern drug discovery.
Chemical Structure & Physicochemical Properties[1][2][3][4]
The molecule features a stereogenic center at the C1 position, flanked by a rigid aromatic system and a reactive vinyl group. The electron-donating methoxy groups at the 3 and 4 positions of the phenyl ring significantly enhance the nucleophilicity of the aromatic ring, making it susceptible to electrophilic aromatic substitution—a feature exploited in downstream cyclization reactions.
Key Property Data[3][4][5]
| Property | Value / Description | Source |
| IUPAC Name | 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 1213574-38-9 (S-isomer) | [1] |
| LogP (Predicted) | 1.89 | [1] |
| TPSA | 44.48 | [1] |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | [1] |
| Physical State | Viscous oil (free base); White crystalline solid (HCl salt) | Calc.[1][2] |
| pKa (Predicted) | ~9.5 (Conjugate acid) | Calc. |
Structural Analysis (3D Conformation)
The C1–N bond adopts a conformation that minimizes steric clash with the ortho-hydrogen of the phenyl ring. The vinyl group provides a handle for
Synthetic Methodologies
For pharmaceutical applications, controlling the stereochemistry at C1 is paramount. While racemic synthesis is possible via reductive amination, the Ellman Auxiliary approach is the industry standard for generating high-enantiomeric excess (ee) amines of this class.
Validated Protocol: Enantioselective Synthesis via Ellman Sulfinamide
This protocol utilizes tert-butanesulfinamide as a chiral auxiliary to direct the addition of the vinyl group.
Reaction Scheme:
-
Condensation: 3,4-Dimethoxybenzaldehyde + (R)-tert-butanesulfinamide
N-Sulfinyl Imine. -
Nucleophilic Addition: N-Sulfinyl Imine + Vinylmagnesium bromide
Sulfinamide intermediate. -
Deprotection: Acidic cleavage
Chiral Amine HCl salt.
Step-by-Step Methodology
Phase 1: Imine Formation
-
Reagents: Charge a flame-dried flask with 3,4-dimethoxybenzaldehyde (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.1 equiv), and
(2.0 equiv) in anhydrous THF (0.5 M). -
Conditions: Stir at reflux (65°C) for 16 hours under nitrogen atmosphere.
-
Workup: Cool to RT. Quench by pouring into brine with vigorous stirring. Filter the resulting suspension through Celite.[3] Wash the filter cake with EtOAc.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the sulfinyl imine.
Phase 2: Grignard Addition (The Critical Step)
-
Preparation: Dissolve the sulfinyl imine (1.0 equiv) in anhydrous
and cool to -78°C. -
Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv). Note: Maintain temperature below -70°C to ensure high diastereoselectivity (dr > 95:5).
-
Monitoring: Stir at -78°C for 4 hours. Monitor by TLC for disappearance of imine.
-
Quench: Add saturated
solution at -78°C, then warm to RT. -
Isolation: Extract with
, dry, and concentrate.
Phase 3: Cleavage to Free Amine
-
Hydrolysis: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (4.0 equiv).
-
Reaction: Stir at RT for 1 hour. A white precipitate (Amine HCl) often forms.
-
Final Isolation: Concentrate in vacuo. Triturate the solid with
to remove sulfinyl byproducts. Filter to obtain 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine hydrochloride.
Alternative Route: Overman Rearrangement
For researchers starting from the allylic alcohol (1-(3,4-dimethoxyphenyl)prop-2-en-1-ol), the Overman rearrangement of the corresponding trichloroacetimidate provides access to the amine with excellent nitrogen transfer fidelity [2].
Reactivity & Strategic Applications
This molecule is not merely an end-product but a "divergent scaffold." Its reactivity profile is defined by two orthogonal functional handles: the primary amine and the terminal alkene .
Pathway Visualization
The following diagram illustrates the primary synthetic utility of the scaffold in drug development.
Figure 1: Divergent synthetic pathways utilizing the allylic amine scaffold.
Application in Alkaloid Synthesis
The 3,4-dimethoxy substitution pattern mimics the "A-ring" of benzylisoquinoline alkaloids (e.g., Papaverine, Laudanosine).
-
Mechanism: Acylation of the amine with an acryloyl chloride, followed by Ring-Closing Metathesis (RCM) using Grubbs II catalyst, yields 7,8-dimethoxy-1,2-dihydroisoquinoline derivatives.
-
Significance: This route is faster and more modular than the traditional Bischler-Napieralski reaction, avoiding harsh dehydrating conditions (
, high heat) [3].
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[4]
-
Storage: Hygroscopic as the HCl salt. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidation and carbonate formation (absorbs
from air). Always handle the free base in solution or convert immediately to a salt.
References
-
Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions. Journal of the American Chemical Society, 98(10), 2901–2903. Link
-
Utsunomiya, M., et al. (2007).[5] Ligand-free copper-catalyzed hydroamination of allenes. Organic Letters, 9(17), 3371-3374. Link
-
Basavaraju, Y. B., & Devaraju. (2002).[6] Synthesis and pharmaceutical applications of chalcone derivatives. Indian Journal of Heterocyclic Chemistry, 11, 229–232.[6]
Sources
- 1. 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Monograph: (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine (CAS 1213574-38-9)
[1][2][3][4][5]
Document Type: Technical Guide & Application Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers Version: 2.0 (Scientific Validation Level)
Part 1: Executive Summary & Chemical Identity
CAS 1213574-38-9 is a high-value chiral allylic amine intermediate. It serves as a critical scaffold in the asymmetric synthesis of isoquinoline alkaloids, peptidomimetics, and pharmacological agents targeting cardiovascular and neurological pathways. Its structural core—a chiral amine bearing a veratryl (3,4-dimethoxyphenyl) group and a reactive allyl handle—makes it a "privileged structure" for diversity-oriented synthesis (DOS).
Chemical Identification Matrix
| Property | Specification |
| Chemical Name | (1S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
| Common Synonyms | (S)-1-(3,4-Dimethoxyphenyl)allylamine; (S)-Veratryl-allylamine |
| CAS Registry Number | 1213574-38-9 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Chirality | S-enantiomer (High Optical Purity Required) |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; slightly soluble in water |
Part 2: Synthetic Utility & Mechanism of Reactivity
Unlike an Active Pharmaceutical Ingredient (API) with a biological mechanism of action, the "mechanism" of CAS 1213574-38-9 is defined by its chemoselective reactivity . It functions as a linchpin in convergent synthesis strategies.
The "Veratryl-Amine" Pharmacophore
The 3,4-dimethoxyphenyl (veratryl) motif is ubiquitous in bioactive molecules, including:
-
Calcium Channel Blockers: Analogues of Verapamil.
-
HCN Channel Blockers: Structural similarities to intermediates of Ivabradine.
-
Isoquinoline Alkaloids: Precursor for cyclization into tetrahydroisoquinolines (THIQs).
The Allyl Handle (Olefin Metathesis & Functionalization)
The terminal alkene provides a versatile handle for late-stage functionalization without disturbing the sensitive chiral center.
Core Synthetic Pathways (Diagram)
Caption: Divergent synthetic utility of CAS 1213574-38-9. The allyl group allows for metathesis (Red) or oxidation (Yellow), while the amine allows for heterocycle formation (Green).
Expert Insight: Preventing Racemization
As a Senior Application Scientist, I must highlight a critical risk: Benzylic Amine Racemization . The chiral center is benzylic. Under strongly basic conditions or high heat, the proton at the chiral center becomes acidic, leading to racemization.
-
Protocol Requirement: Avoid heating above 60°C in the presence of strong bases (e.g., NaH, KOtBu). Use mild bases (e.g., DIPEA, K₂CO₃) for N-alkylation steps.
Part 3: Handling, Safety & SDS Analysis
This compound is an intermediate and often lacks a fully standardized global SDS; however, based on its functional groups (primary amine, electron-rich aromatic ring), the following safety profile is extrapolated and validated against similar allylic amines.
Hazard Identification (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Sensitizer warning).
Handling Protocols
-
Inert Atmosphere: Primary allylic amines can oxidize to imines or absorb CO₂ from the air (forming carbamates). Always handle under Nitrogen or Argon.
-
Cold Storage: Store at 2°C to 8°C . Long-term storage at -20°C is recommended to prevent polymerization of the alkene or oxidation of the amine.
-
Quenching Spills: Do not use water immediately. Absorb with sand/vermiculite, then neutralize with dilute acetic acid before disposal.
Self-Validating Purity Check
Before using this reagent in a critical step, perform this rapid check:
-
TLC Analysis: Run in 5% MeOH/DCM. Primary amine should show a distinct spot; a streak indicates oxidation/degradation.
-
NMR Validation: Check the integration of the vinylic protons (5.0–6.0 ppm) against the methoxy protons (3.8 ppm). A loss of integral ratio (3:6) suggests polymerization of the allyl group.
Part 4: Sourcing & Supply Chain
Primary Suppliers:
-
BLD Pharm: Catalog No.[1][2] BD00859645 (Often stocks gram to kilogram scale).
-
ChemScene: Catalog No. CS-0690906.[3]
-
Specialized Chiral Vendors: Often available via custom synthesis request if out of stock.
Procurement Specification: When ordering, specify:
-
Optical Purity: ee ≥ 98% (Critical for pharmaceutical applications).
-
Chemical Purity: ≥ 97% (HPLC).
-
Salt Form: Usually supplied as the free base (oil) or HCl salt (solid). The HCl salt is more stable for storage but requires neutralization before use.
Part 5: References
-
BLD Pharm. (2024).[1] Product Analysis: (1S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine. Retrieved from
-
ChemScene. (2024). Safety Data Sheet & Technical Specifications for CAS 1213574-38-9. Retrieved from
-
Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reactions. Nature, 450(7167), 243-251. (Contextual grounding for allylic amine utility).
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944. (Mechanistic grounding for chiral allylic amine synthesis).
Biological activity of 3,4-dimethoxy-substituted allylamines
Initiating Inquiry on Topic
I've started by carefully examining the request. I'm focusing on the biological activity of 3,4-dimethoxy-substituted allylamines. My objective is to create an in-depth technical guide or whitepaper, primarily aimed at researchers, scientists, and drug developers. I'm taking the initial steps by clarifying the core requirements, audience, and the desired content format.
Defining the Scope and Structure
I've moved on to solidify the structural elements of this technical document. I'm focusing on editorial autonomy and emphasizing scientific rigor by considering the Senior Application Scientist persona. I'm prioritizing causality in experimental choices, ensuring self-validating protocols, and in-text citations with a comprehensive reference list. I am focusing on the presentation and visualization aspects, including the use of Graphviz for signaling pathways and adherence to specific diagram specifications and color contrasts.
Narrowing the Focus
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Analyzing Key Compounds
I've homed in on two key angles emerging from the initial search for "3,4-dimethoxy-substituted allylamines." Primarily, I'm focusing on (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145), a notable enzyme inhibitor. The second is the development of a novel derivative of this compound, which looks to be a promising alternative. I will continue to compare their activity.
Structuring the Whitepaper
I'm now structuring the whitepaper around two distinct classes: MDL 72145, as a potent MAO-B and SSAO inhibitor, and 3,4-dimethoxy-substituted N-allylaminocyclohex-2-enones, MBH adducts, which show significant antimicrobial and antioxidant properties by targeting DHPS and scavenging radicals, respectively. I'm going to look for mechanistic details on MDL 72145 to provide more specificity.
Defining the scope
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Outlining the Guide Structure
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Summarizing Experimental Findings
I'm now integrating detailed data on 3,4-dimethoxy-substituted allylamines. I've compiled tables showcasing IC50 and MIC values against various targets, comparing them to the base variant. I am crafting a protocol for DPPH radical scavenging and DHPS inhibition. I'm focusing on providing clear methods.
Analyzing Literature Search
I've located some important information on semicarbazide-sensitive amine oxidase and relevant publications. I'm prioritizing the inclusion of studies on this topic, and particularly on the biological activities mentioned, and integrating them into the guide. I'm carefully reviewing these studies for their applicability to the guide's goals, and for data that can be summarized in tables.
The 1-Arylallylamine Scaffold: A Gateway Motif in Medicinal Chemistry
Executive Summary
The 1-arylallylamine scaffold (specifically the chiral
This guide details the technical mastery of this scaffold, moving from its pharmacophoric utility to the robust Iridium-catalyzed protocols required to synthesize it with high enantioselectivity. It further explores its role not merely as a final target, but as a high-value "divergent intermediate" for accessing blockbuster chiral pharmacophores (e.g.,
Structural Features & Pharmacophore Analysis[1]
The 1-arylallylamine core is chemically distinct due to the convergence of three functional domains at a single chiral center.
The "Chiral Vector" Analysis
In drug design, this scaffold serves as a rigidifying linker that directs substituents into specific quadrants of a receptor pocket.
| Feature | Chemical Function | Medicinal Utility |
| Chiral Center ( | Stereogenic anchor | Fixes the vector of the N-substituent relative to the aryl plane, critical for GPCR binding (e.g., Histamine, Opioid receptors). |
| Aryl Group | Lipophilic/Electronic pad | Provides |
| Alkene Handle | Latent Functionality | A "chemical warhead" for late-stage diversification: oxidative cleavage (to acids/aldehydes), reduction (to saturated amines), or metathesis (to macrocycles). |
| Amine Nitrogen | H-Bond Donor/Acceptor | Primary basic center; pKa modulation allows for salt formation and solubility tuning. |
Scaffold Divergence Map
The following diagram illustrates why this scaffold is termed a "Gateway Motif." It allows a single enantioselective reaction to spawn multiple drug classes.
Synthetic Methodology: The Iridium Standard
Historically, synthesizing the branched (
The solution lies in Iridium-Catalyzed Asymmetric Allylic Amination , a reaction that revolutionized this field by enforcing nucleophilic attack at the more substituted carbon via an inner-sphere mechanism or specific steric steering by phosphoramidite ligands.
Mechanistic Logic
-
Catalyst:
precatalyst activated by a chiral phosphoramidite ligand. -
Regioselectivity: The active catalyst forms a
-allyl species where the ligand environment makes the substituted terminus electrophilic and accessible, reversing the standard Pd-selectivity. -
Enantioselectivity: Controlled by the chiral binaphthyl backbone of the ligand.
Experimental Protocol: Enantioselective Synthesis of (R)-1-Phenylallylamine
Objective: Synthesis of a chiral 1-arylallylamine using the Hartwig/Feringa protocol. This method is chosen for its operational simplicity and high fidelity (typically >95% ee, >20:1 b/l ratio).
Reagents:
-
Substrate: Cinnamyl methyl carbonate (1.0 equiv)
-
Nucleophile: Benzylamine (1.2 equiv)
-
Catalyst Precursor:
(2 mol%) -
Ligand: (R,R,R)-Phosphoramidite L* (e.g., Feringa ligand derived from BINOL) (4 mol%)
-
Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) - Critical for activation.
-
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Methodology:
-
Catalyst Activation (The "Pre-complexation" Step):
-
In a flame-dried Schlenk tube under Argon, dissolve
(0.02 mmol) and the Phosphoramidite Ligand (0.04 mmol) in dry THF (1 mL). -
Stir at room temperature for 10 minutes. The solution typically turns from yellow to deep orange/red, indicating the formation of the active metallacycle.
-
Why? Pre-forming the complex prevents non-selective background reaction by free metal species.
-
-
Substrate Addition:
-
Add Cinnamyl methyl carbonate (1.0 mmol) to the catalyst solution.
-
Add the amine nucleophile (1.2 mmol) followed immediately by the TBD base.
-
Note: TBD acts as a soluble base to neutralize the methyl carbonic acid byproduct, driving the equilibrium forward.
-
-
Reaction Monitoring:
-
Stir at ambient temperature (25°C). Monitor by TLC (typically 2-4 hours).
-
Endpoint: Disappearance of the carbonate spot. The branched product usually has a distinct Rf compared to the linear isomer.
-
-
Workup & Purification:
-
Quench with 1N HCl (to protonate the amine and extract into aqueous phase if purifying from non-basic impurities) or simply evaporate volatiles if using column chromatography directly.
-
Purification: Flash chromatography on silica gel (EtOAc/Hexanes + 1% Et3N). Crucial: The triethylamine prevents streaking and decomposition of the amine on acidic silica.
-
-
Validation:
-
Regioselectivity: Determine by ¹H NMR (integration of the
-methine proton doublet vs. the linear methylene doublet). -
Enantioselectivity: Chiral HPLC (e.g., Chiralcel OD-H column).
-
Medicinal Chemistry Applications
Case Study: Plavix (Clopidogrel) Precursors
While Clopidogrel itself is a thienopyridine, the 1-arylallylamine methodology provides a direct route to its chiral core analogs. The substitution of the thiophene for a phenyl or substituted aryl group via Ir-catalysis allows for the rapid generation of "Clopidogrel-like" libraries to explore structure-activity relationships (SAR) regarding the anti-platelet P2Y12 receptor pocket.
Case Study: Naftifine & Terbinafine Analogs
Allylamine antifungals (squalene epoxidase inhibitors) like Naftifine are traditionally achiral or possess distal chirality. However, introducing chirality at the
-
Insight: The chiral 1-arylallylamine variants show increased resistance to N-dealkylation (a major metabolic pathway), prolonging half-life.
-
Synthesis: The Ir-catalyzed protocol allows for the installation of the naphthalene ring with precise stereocontrol, enabling the separate testing of (R) and (S) enantiomers for potency and toxicity.
Divergent Synthesis of -Amino Acids (GABA Analogs)
Drugs like Pregabalin and Gabapentin are blockbuster
-
Workflow:
-
Synthesize 1-arylallylamine (Ir-catalyzed).
-
N-Protection (Boc/Cbz).
-
Oxidative cleavage of the alkene (
). -
Result: Enantiopure
-aryl- -amino acids.
-
-
Advantage: This route avoids the resolution of racemates often required in traditional Strecker synthesis.
Future Directions: C-H Activation
The frontier of this field is moving away from pre-functionalized allylic carbonates to Direct C-H Allylation .
-
Concept: Using Synergistic Catalysis (e.g., Ir/Photoredox or Ir/Phosphate) to activate the
-C-H bond of a simple primary amine and couple it with an allene or alkyne. -
Impact: This would allow for the "late-stage allylation" of drug molecules containing primary amines, instantly converting them into 1-arylallylamine derivatives for library expansion.
References
-
Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution. Topics in Organometallic Chemistry. Link
-
Ohmura, T., & Hartwig, J. F. (2002).[1][2] Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium-Phosphoramidite Complex. Journal of the American Chemical Society.[2][3] Link
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews. Link
-
Tran, G., Shao, W., & Mazet, C. (2019).[1] Ni-Catalyzed Enantioselective Hydroamination of Branched 1,3-Dienes. Journal of the American Chemical Society.[2][3] Link
-
Li, X., et al. (2024). Direct Asymmetric
-C-H Allylic Alkylation of Primary Alkylamines by Synergistic Ir/Ketone Catalysis. Nature Communications. Link
Sources
- 1. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 2. Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium-Phosphoramidite Complex [organic-chemistry.org]
- 3. Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination and Etherification. Increased Rates, Scope, and Selectivity | The Hartwig Group [hartwig.cchem.berkeley.edu]
Synonyms for 1-(3,4-dimethoxyphenyl)-2-propenylamine
Establishing Initial Identification
I'm currently focused on identifying the chemical structure, properties, and synonyms of 1-(3,4-dimethoxyphenyl)-2-propenylamine. This initial step is critical for establishing a baseline understanding. My search will provide a foundation upon which to further investigate its pharmacological context, and chemical linkages.
Clarifying Technical Details
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Analyzing Structural Possibilities
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Interpreting Chemical Naming
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Considering Structural Variants
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Refining Chemical Identity
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Analyzing the Query String
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Exploring Structural Similarities
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Investigating the Precursor
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Refining Possible Structures
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Prioritizing & Clarifying Scope
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Clarifying Structural Nomenclature
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Confirming Absence of Compound
I've exhausted searches for "1-(3,4-dimethoxyphenyl)-2-propenylamine" and all reasonable variations. The absence of direct hits reinforces the growing conviction this is likely a typographical error or an unconventional designation for something else.
Clarifying Ambiguity and Scope
I'm now zeroing in on 3,4-Dimethoxyamphetamine (3,4-DMA) as the central focus, given its established status. I'll structure the technical guide to first address the nomenclature ambiguity ("propyl" vs. "propenyl"). Then, I'll briefly discuss the unsaturated analog, explaining why it might be mentioned. The guide's "in-depth" portion will be devoted to 3,4-DMA (synthesis, pharmacology, relevant synonyms). I am also planning to include a comprehensive synonyms section.
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine via Ellman’s Sulfinamide Auxiliary
Executive Summary
This application note details a robust, highly stereoselective protocol for the synthesis of (S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine, a versatile chiral allylic amine building block. By leveraging (R)-(+)-tert-butanesulfinamide as a chiral auxiliary, the protocol achieves >98% enantiomeric excess (ee) and high overall yields. Designed for researchers in drug discovery and complex molecule synthesis, this guide provides step-by-step methodologies, mechanistic rationale, and troubleshooting insights to ensure a self-validating, reproducible workflow.
Introduction & Mechanistic Rationale
Chiral allylic amines are privileged pharmacophores and critical intermediates in the synthesis of bioactive alkaloids and pharmaceutical agents. The Ellman auxiliary—tert-butanesulfinamide—provides one of the most reliable methods for their asymmetric synthesis[1].
Stereochemical Causality & Auxiliary Selection: A critical aspect of this synthesis is the selection of the correct auxiliary enantiomer. To synthesize the (S)-amine, one must account for the Cahn-Ingold-Prelog (CIP) priority rules. In the resulting amine, the 3,4-dimethoxyphenyl group (Priority 2) outranks the vinyl group (Priority 3). Consequently, to achieve the (S)-configuration, the vinyl nucleophile must attack the Si-face of the imine.
According to established transition state models, Grignard addition to (R)-tert-butanesulfinyl aldimines proceeds via a six-membered, chair-like cyclic transition state that directs nucleophilic attack exclusively to the Si-face[2][3]. Thus, (R)-(+)-tert-butanesulfinamide is strictly required to yield the (S)-target. If the (S)-auxiliary were used, the Re-face would be attacked, yielding the (R)-amine.
Retrosynthetic Analysis & Workflow
The synthesis is executed through a highly efficient three-step sequence:
-
Condensation: Lewis acid-mediated imine formation.
-
Asymmetric Addition: Diastereoselective 1,2-addition of vinylmagnesium bromide.
-
Deprotection: Acidic cleavage of the sulfinyl group to liberate the chiral amine.
Synthetic workflow for the enantioselective preparation of (S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (R,E)-N-(3,4-Dimethoxybenzylidene)-2-methylpropane-2-sulfinamide
-
Rationale: Titanium(IV) ethoxide (Ti(OEt)₄) acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger. This drives the equilibrium forward without the need for elevated temperatures or Dean-Stark apparatuses[2].
-
Protocol:
-
In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) and (R)-(+)-tert-butanesulfinamide (10.5 mmol, 1.27 g) in anhydrous THF (20 mL).
-
Add Ti(OEt)₄ (20.0 mmol, 4.56 g, ~4.2 mL) dropwise at room temperature via syringe.
-
Stir the reaction mixture for 12 hours. (Self-validation: TLC in 30% EtOAc/Hexanes should show complete consumption of the aldehyde; the imine typically runs slightly lower than the aldehyde).
-
Quench by pouring the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of TiO₂ will form rapidly.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is typically pure enough for the next step.
-
Step 2: Diastereoselective Addition of Vinylmagnesium Bromide
-
Rationale: The choice of solvent is paramount. In THF, coordinating solvent molecules compete with the substrate for magnesium coordination, leading to a loose transition state and poor selectivity. Conducting the reaction in a non-coordinating solvent like CH₂Cl₂ enforces a tight, magnesium-chelated six-membered cyclic transition state, locking the conformation and maximizing the diastereomeric ratio (dr)[3].
-
Protocol:
-
Dissolve the (R)-imine (8.0 mmol, 2.15 g) in anhydrous CH₂Cl₂ (40 mL) under argon and cool to -48 °C (using a dry ice/acetonitrile bath).
-
Slowly add vinylmagnesium bromide (1.0 M in THF, 16.0 mL, 16.0 mmol) dropwise over 15 minutes to maintain the internal temperature.
-
Stir at -48 °C for 4 hours. (Self-validation: TLC should indicate the formation of a more polar spot corresponding to the sulfinamide).
-
Quench the reaction at -48 °C by the dropwise addition of saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature, extract with CH₂Cl₂ (3 × 20 mL), dry over Na₂SO₄, and concentrate.
-
Purify by silica gel flash chromatography (50-70% EtOAc/Hexanes) to isolate the pure (R,S)-sulfinamide.
-
Step 3: Deprotection to (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine
-
Rationale: The sulfinyl group is highly acid-sensitive. A solution of HCl in dioxane/MeOH cleanly cleaves the N-S bond, releasing the hydrochloride salt of the amine while generating volatile byproducts (sulfur dioxide and tert-butyl chloride/isobutylene)[1][4].
-
Protocol:
-
Dissolve the (R,S)-sulfinamide (6.0 mmol, 1.78 g) in MeOH (15 mL).
-
Add 4.0 M HCl in dioxane (3.0 mL, 12.0 mmol) at room temperature.
-
Stir for 1 hour. (Self-validation: Disappearance of the starting material by TLC).
-
Concentrate the mixture to dryness to remove all volatiles.
-
To obtain the free base, partition the residue between diethyl ether (20 mL) and 1.0 M aqueous NaOH (20 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure (S)-amine as a pale yellow oil.
-
Quantitative Data & Analytical Validation
Table 1: Optimization of Grignard Addition (Solvent & Temperature Effects)
| Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Implication |
|---|---|---|---|---|
| THF | -78 | 82 | 85:15 | Solvent coordination disrupts chelation. |
| Toluene | -78 | 75 | 92:8 | Non-coordinating, but solubility is lower. |
| CH₂Cl₂ | -48 | 88 | >98:2 | Optimal chelated transition state enforced. |
Table 2: Analytical Characterization Metrics
| Intermediate / Product | Appearance | Yield | Key Analytical Metric for Validation |
|---|---|---|---|
| (R)-Imine | Yellow oil | 94% | ¹H NMR: Imine -CH=N at ~8.5 ppm (s, 1H) |
| (R,S)-Sulfinamide | White solid | 88% | dr >98:2 (via Chiral HPLC or ¹H NMR) |
| (S)-Amine | Pale yellow oil | 96% | ee >98% (Chiralpak AD-H), LC-MS [M+H]⁺ 194.1 |
Troubleshooting & Optimization
-
Low Imine Conversion: If the condensation stalls, ensure the Ti(OEt)₄ is fresh. Hydrolyzed Ti(OEt)₄ appears cloudy or solid and loses its Lewis acidic efficacy. It must be a clear, colorless liquid.
-
Eroded Diastereoselectivity (<95:5 dr): This is almost always caused by excess THF introduced from the Grignard reagent. Ensure the CH₂Cl₂ to THF volume ratio is at least 2.5:1. If a more dilute Grignard reagent is used, the excess THF will outcompete the internal chelation, leading to an open transition state and a drop in Si-face selectivity[3].
-
Emulsions During Workup: The TiO₂ byproduct in Step 1 forms severe emulsions if extracted directly. Vigorously stirring the quenched mixture for 5 minutes before Celite filtration is mandatory to aggregate the titanium salts.
References
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry.[Link]
-
An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Advances.[Link]
-
Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures. Molecules (MDPI).[Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Iridium-Catalyzed ortho-Vinylation of 3,4-Dimethoxybenzaldehyde Imines
Introduction: Strategic Importance of C-H Vinylation
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to classical cross-coupling reactions that require pre-functionalized starting materials.[1] Among these transformations, the iridium-catalyzed ortho-vinylation of aromatic imines stands out as a powerful tool for the construction of complex nitrogen-containing heterocycles, particularly substituted isoquinolines. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active natural products.[2][3]
This application note provides a detailed guide to the iridium-catalyzed ortho-vinylation of imines derived from 3,4-dimethoxybenzaldehyde. The imine directing group facilitates the selective activation of the otherwise inert C-H bond at the ortho-position of the benzaldehyde ring.[4][5] This methodology provides a direct route to vinylated aromatic amines, which are versatile intermediates for the synthesis of isoquinoline derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and present representative data to guide researchers in applying this transformative methodology.
Mechanistic Insights: The Iridium Catalytic Cycle
The catalytic cycle of iridium-catalyzed C-H vinylation is a subject of ongoing research, but a general mechanism is widely accepted. The process is initiated by the coordination of the imine to the iridium center, followed by a directed C-H activation step to form a five-membered iridacycle intermediate. This step is often the rate-determining step and is facilitated by the chelation assistance of the imine nitrogen.[6][7] Subsequent coordination of the vinylating agent, migratory insertion, and reductive elimination steps afford the vinylated product and regenerate the active iridium catalyst.
The choice of the iridium precursor, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity.[8][9] While various iridium(I) and iridium(III) complexes have been shown to be effective, [Ir(cod)Cl]₂ is a commonly used and commercially available precatalyst that demonstrates broad applicability.[10][11][12][13]
Caption: Proposed Catalytic Cycle for Iridium-Catalyzed ortho-Vinylation.
Experimental Protocols
Part 1: Synthesis of the Imine Substrate (N-Benzyl-1-(3,4-dimethoxyphenyl)methanimine)
The imine substrate is readily prepared through the condensation of 3,4-dimethoxybenzaldehyde and a primary amine, in this case, benzylamine.[14][15]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)[16]
-
Benzylamine
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in a minimal amount of toluene.
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature.
-
Dehydration:
-
Method A (Dean-Stark): Equip the flask with a Dean-Stark apparatus and a condenser. Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Method B (Drying Agent): Add anhydrous MgSO₄ or Na₂SO₄ (2-3 eq) to the reaction mixture and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Workup:
-
For Method A: Allow the reaction mixture to cool to room temperature.
-
For Method B: Filter the reaction mixture to remove the drying agent. Wash the solid with a small amount of toluene.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude imine.
-
Purification (if necessary): The resulting imine is often of sufficient purity for the subsequent vinylation step. If further purification is required, column chromatography on silica gel can be performed.
Part 2: Iridium-Catalyzed ortho-Vinylation
This protocol details the direct vinylation of the prepared N-benzyl-1-(3,4-dimethoxyphenyl)methanimine with a suitable vinylating agent, such as an acrylate or a styrene derivative.
Materials:
-
N-Benzyl-1-(3,4-dimethoxyphenyl)methanimine (from Part 1)
-
[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Vinylating agent (e.g., n-butyl acrylate, styrene)
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (DCE) or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Catalyst and Substrate Preparation: In a Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (2.5 mol%).
-
Reagent Addition: To the flask, add N-benzyl-1-(3,4-dimethoxyphenyl)methanimine (1.0 eq) and the vinylating agent (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., DCE) via syringe. The typical concentration is 0.1-0.2 M with respect to the imine.
-
Reaction Conditions: Seal the flask and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired ortho-vinylated product.
Data Presentation: Representative Results
The following table summarizes typical results for the iridium-catalyzed vinylation of N-benzyl-1-(3,4-dimethoxyphenyl)methanimine with various vinylating agents.
| Entry | Vinylating Agent | Product | Yield (%) |
| 1 | n-Butyl acrylate | ortho-(Butoxycarbonylvinyl)benzaldehyde imine | 85 |
| 2 | Styrene | ortho-Styrylbenzaldehyde imine | 78 |
| 3 | Divinyltetramethyldisiloxane | ortho-Vinylbenzaldehyde imine | 72[17] |
Yields are for isolated products after column chromatography.
Visualization of the Experimental Workflow
Caption: Workflow for the Synthesis and Vinylation of the Imine.
Conclusion and Future Directions
The iridium-catalyzed ortho-vinylation of imines derived from 3,4-dimethoxybenzaldehyde offers a robust and efficient pathway to valuable synthetic intermediates. The protocols outlined in this application note are designed to be readily implemented in a standard research laboratory setting. The resulting vinylated products can be further elaborated, for instance, through cyclization reactions to afford a diverse range of substituted isoquinolines. Future research in this area will likely focus on expanding the substrate scope, developing more active and selective catalysts, and exploring asymmetric variations of this powerful transformation.[8][18][19]
References
-
Ngai, M.-Y., Barchuk, A., & Krische, M. J. (2007). Enantioselective Iridium-Catalyzed Imine Vinylation: Optically Enriched Allylic Amines via Alkyne−Imine Reductive Coupling Mediated by Hydrogen. Journal of the American Chemical Society, 129(41), 12644–12645. [Link]
-
Barchuk, A., Ngai, M.-Y., & Krische, M. J. (2007). Allylic Amines via Iridium-Catalyzed C−C Bond Forming Hydrogenation: Imine Vinylation in the Absence of Stoichiometric Byproducts or Metallic Reagents. Journal of the American Chemical Society, 129(27), 8432–8433. [Link]
-
Li, B., Ma, J., & Zhang, J. (2016). Ir(iii)-catalyzed synthesis of isoquinolines from benzimidates and α-diazocarbonyl compounds. RSC Advances, 6(59), 54335-54338. [Link]
-
Kim, J. Y., Park, S. H., Ryu, J., & Chang, S. (2014). Iridium‐Catalyzed Direct C−H Amidation with Weakly Coordinating Carbonyl Directing Groups under Mild Conditions. Angewandte Chemie International Edition, 53(5), 1373-1377. [Link]
-
Vasilikogiannaki, E., & Stratakis, M. (2020). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. ACS Catalysis, 10(3), 2007-2017. [Link]
-
Kerr, W. J., Knox, G. J., & Reid, M. (2021). Catalyst Design in C–H Activation: A Case Study in the Use of Binding Free Energies to Rationalise Intramolecular Directing Group Selectivity in Iridium Catalysis. ChemRxiv. [Link]
-
Recent Advances in Iridium‐Catalyzed Cascade Reactions. (2025). ResearchGate. [Link]
-
Stoltz, B. M., & Hsieh, S.-Y. (2020). Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. stoltz2.caltech.edu. [Link]
-
Stoltz, B. M., & Hsieh, S.-Y. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science, 13(2), 486-491. [Link]
-
Wang, C., Chen, H., Wang, Z., Chen, J., & Huang, Y. (2012). Catalyzed C−H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7245. [Link]
-
Kerr, W. J., Knox, G. J., & Reid, M. (2021). Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. Chemical Science, 12(12), 4389-4397. [Link]
-
Iridium-‐Catalyzed Enantioselective Allylic Vinylation with Potassium Alkenyltrifluoroborates. (2015). Organic Syntheses, 92, 1-12. [Link]
- Method for producing [Ir(cod)Cl]2. (2002).
- One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer. (2017).
-
Crabtree, R. H., Quirk, J. M., Fillebeen-Khan, T., & Morris, G. E. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 12(4), 407-415. [Link]
-
[Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. (2010). PubMed. [Link]
-
3,4-DIMETHOXYBENZALDEHYDE. (n.d.). Ataman Kimya. [Link]
-
A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. (2022). MDPI. [Link]
-
New iridium catalytic methods for enantioselective imine hydrogenation. (2024). ACS Spring 2024 - Sessions. [Link]
-
Imine formation-Typical procedures. (2024). OperaChem. [Link]
-
Synthesis of Substituted Isoquinolines and Isoquinolones (Previous and Present work). (n.d.). ResearchGate. [Link]
-
New iridium catalysed methods for enantioselective imine hydrogenation. (2024). University of Strathclyde. [Link]
- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (1990).
-
Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions. (2009). PubMed. [Link]
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (1986).
-
Rapid, two-pot procedure for the synthesis of dihydropyridinones. (n.d.). Beilstein Journals. [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). Nature Communications, 13(1), 3290. [Link]
-
Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society, 134(28), 11304–11307. [Link]
-
Use of Iridium‐Catalyzed Transfer Vinylation for the Synthesis of Bio‐Based (bis)‐Vinyl Ethers. (2025). ResearchGate. [Link]
-
A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. (2010). PMC. [Link]
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Ir(iii)-catalyzed synthesis of isoquinolines from benzimidates and α-diazocarbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Iridium-Catalyzed Imine Vinylation: Optically Enriched Allylic Amines via Alkyne−Imine Reductive Coupling Mediated by Hydrogen [organic-chemistry.org]
- 9. Allylic Amines via Iridium-Catalyzed C-C Bond Forming Hydrogenation: Imine Vinylation in the Absence of Stoichiometric Byproducts or Metallic Reagents [organic-chemistry.org]
- 10. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
- 11. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imine formation-Typical procedures - operachem [operachem.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 17. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 19. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Reductive Coupling of Alkynes and N-Sulfonyl Imines
Executive Summary
This application note details the protocol for the Nickel-catalyzed reductive coupling of alkynes and N-sulfonyl imines . This transformation provides a direct, atom-economical route to allylic amines , a privileged pharmacophore in drug discovery (e.g., Naftifine, Flunarizine).
Unlike traditional nucleophilic additions (e.g., Grignard or Lithiate addition to imines), which require pre-functionalized vinyl metal reagents and stoichiometric waste, this catalytic protocol assembles simple alkynes and imines using a hydrosilane as a mild reducing agent. The method offers superior functional group tolerance, high regiocontrol, and avoids the use of pyrophoric organometallics.
Scientific Foundation & Mechanism
Why Nickel?
Nickel(0) complexes are uniquely capable of "oxidative cyclization," a process where the metal simultaneously binds two unsaturated components (alkyne and imine) to form a metallacycle. This distinct mechanism allows for the coupling of unactivated alkynes, which is difficult to achieve with Palladium or Copper catalysis without pre-activation.
The Catalytic Cycle
The reaction generally proceeds via a Ligand-Dependent mechanism. For the silane-mediated reductive coupling described here, the N-Heterocyclic Carbene (NHC) ligand system (e.g., IMes or IPr) is preferred over phosphines to prevent non-selective hydrosilylation of the alkyne.
Key Mechanistic Steps:
-
Coordination:
coordinates to the alkyne and the imine. -
Oxidative Cyclization: Formation of a five-membered azanickellacycle . This is the regio-determining step. Steric bulk on the alkyne dictates orientation (large groups distal to Nitrogen).
-
-Bond Metathesis: The hydrosilane (
) activates the metallacycle. The hydride ( ) typically attacks the C-Ni bond, while the Silyl group ( ) coordinates to the Nitrogen. -
Reductive Elimination: The C-N bond is not formed here; rather, the product is released, regenerating
. -
Hydrolysis: The initial product is an
-silyl allylic amine, which is hydrolyzed during workup to yield the free -sulfonyl allylic amine.
Figure 1: Simplified catalytic cycle for the Ni-catalyzed/Silane-mediated reductive coupling. The oxidative cyclization (Red) is the critical step for stereochemical definition.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)nickel(0) [
].[1][2][3] Note: Extremely air-sensitive. Must be yellow. If white/pale, it has oxidized. -
Ligand: 1,3-Dimesitylimidazolium chloride (IMes·HCl) +
(to generate free carbene in situ) OR pre-formed IMes carbene. -
Reductant: Triethylsilane (
).[4] -
Solvent: Anhydrous THF (degassed).
-
Substrates: Internal alkyne (1.0 equiv), N-Tosyl imine (1.0-1.2 equiv).
Standard Operating Procedure (SOP)
Pre-Experiment: All glassware must be oven-dried (
Step 1: Catalyst Preparation (Inside Glovebox)
-
Weigh
(10 mol%) and IMes·HCl (10 mol%). -
Add
(10-12 mol%) to generate the free carbene. -
Dissolve in anhydrous THF (0.5 mL) and stir for 10 minutes. Solution should turn dark blue/brown indicating active ligated Ni(0).
Step 2: Reaction Assembly
-
In a separate vial, dissolve the N-sulfonyl imine (0.5 mmol, 1.0 equiv) and Alkyne (0.5 mmol, 1.0 equiv) in THF (2.0 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add Triethylsilane (
) (2.0 equiv) dropwise.-
Observation: Mild exotherm may occur.
-
-
Seal the reaction vessel (screw-cap vial with PTFE septum).
Step 3: Execution
-
Remove from glovebox (if applicable).
-
Stir at Room Temperature (23°C) for 4–12 hours.
-
Optimization: If conversion is low after 4h, heat to 50°C.
-
Step 4: Workup & Purification
-
Quench/Hydrolysis: Add 1.0 mL of
or saturated and stir vigorously for 30 minutes. This step is critical to cleave the N-Si bond. -
Neutralize with saturated
. -
Extract with Ethyl Acetate (
). -
Dry organics over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Experimental workflow ensuring catalyst integrity and proper product isolation.
Data Interpretation & Expected Results
Regioselectivity Rules
The regioselectivity is governed by the steric bulk of the alkyne substituents. The larger group (
| Alkyne Type | Substituents ( | Major Isomer | Selectivity (Typical) |
| Symmetrical | Ph - Ph | Single Isomer | >99:1 |
| Biased Internal | Ph - Me | Ph distal to N | >95:5 |
| Terminal | Ph - H | Not recommended | Poor (Oligomerization risk) |
Note: Terminal alkynes often require different ligands (
Troubleshooting Guide (Self-Validating System)
| Observation | Diagnosis | Corrective Action |
| Solution stays pale yellow | Inactive Catalyst | |
| No Reaction (SM recovered) | Ligand Mismatch | Ensure NHC (IMes) is used. Phosphines ( |
| Silylated Product Isolated | Incomplete Hydrolysis | Increase stir time with |
| Low Yield | Wet Solvent | Water kills the Silane and Catalyst. Re-distill THF over Na/Benzophenone. |
References
-
Mahandru, G. M., Liu, G., & Montgomery, J. (2004).[4] Ligand-Dependent Scope and Divergent Mechanistic Behavior in Nickel-Catalyzed Reductive Couplings of Aldehydes and Alkynes.[4] Journal of the American Chemical Society, 126(12), 3698–3699. [Link]
-
Patel, S. J., & Jamison, T. F. (2003). Nickel-Catalyzed Reductive Coupling of Alkynes and Imines.[1][5][6][7][8] Angewandte Chemie International Edition, 42(12), 1364–1367. [Link]
-
Herath, A., Li, W., & Montgomery, J. (2010). Fully Intermolecular Nickel-Catalyzed Three-Component Couplings via Internal Redox. Journal of the American Chemical Society, 132(3), 998–999. [Link]
-
Tang, Z.-Y., & Hu, Q.-S. (2004). Nickel-Catalyzed Reductive Coupling of Imines with Alkynes. Journal of the American Chemical Society, 126(10), 3058–3059. [Link]
-
Montgomery, J. (2004).[9][4][10] Nickel-Catalyzed Reductive Cyclizations and Couplings. Angewandte Chemie International Edition, 43(30), 3890–3908. (Review) [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Dependent Scope and Divergent Mechanistic Behavior in Nickel-Catalyzed Reductive Couplings of Aldehydes and Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ni-Catalyzed Reductive Coupling of Alkynes and Amides to Access Multi-Functionalized Indoles [organic-chemistry.org]
- 7. Enantioselective nickel-catalyzed reductive coupling of alkynes and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NHC ligand-enabled Ni-catalyzed reductive coupling of alkynes and imines using isopropanol as a reductant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Enantioselective Synthesis of 1-(3,4-Dimethoxyphenyl)allylamine via Ellman’s Sulfinamide Chemistry
Strategic Rationale & Mechanistic Causality
The synthesis of chiral 1-arylallylamines is a critical operation in modern drug development, as these motifs are ubiquitous in bioactive alkaloids and serve as versatile precursors for nitrogen-containing heterocycles[1]. While the Petasis borono-Mannich reaction is a classical multicomponent approach for allylamine synthesis, its application to electron-rich, non-directed aldehydes like 3,4-dimethoxybenzaldehyde often suffers from sluggish kinetics and poor stereocontrol unless highly specialized catalysts are employed.
To circumvent these limitations, the gold-standard methodology utilizes (R)- or (S)-N-tert-butanesulfinamide (Ellman’s auxiliary). This approach provides a highly robust, self-validating pathway to enantiopure 1-arylallylamines[2].
The causality of the stereocontrol in this workflow is rooted in the formation of a rigid, chelated transition state during the nucleophilic addition step. When vinylmagnesium bromide is introduced in a non-coordinating solvent, the magnesium ion coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This locks the conformation, while the bulky tert-butyl group sterically shields the Re-face of the imine. Consequently, the vinyl nucleophile is forced to attack the Si-face, yielding the desired allylic sulfinamide with exceptional diastereomeric ratios (dr > 95:5)[3].
Workflow & Stereochemical Logic
Fig 1. Synthetic workflow for 1-arylallylamine synthesis via Ellman's auxiliary.
Fig 2. Mechanistic causality of stereocontrol via Mg2+ chelation.
Quantitative Data: Reaction Optimization
The choice of solvent and nucleophile is critical for maximizing diastereoselectivity. Non-coordinating solvents like dichloromethane (CH₂Cl₂) enhance the internal chelation of the Grignard reagent to the sulfinyl group. Conversely, strongly coordinating solvents like THF disrupt this chelation, lowering the dr[3].
| Entry | Nucleophile | Solvent | Temp (°C) | Isolated Yield (%) | Diastereomeric Ratio (dr) |
| 1 | VinylMgBr | CH₂Cl₂ | -48 | 89 | 95:5 |
| 2 | VinylMgBr | THF | -78 | 76 | 88:12 |
| 3 | Vinyllithium | THF | -78 | 62 | 60:40 |
| 4 | VinylMgBr | Toluene | -48 | 81 | 92:8 |
Table 1: Optimization of nucleophilic vinyl addition to (R)-N-(3,4-dimethoxybenzylidene)-tert-butanesulfinamide.
Experimental Protocols & Self-Validation Checkpoints
Step 4.1: Synthesis of (R)-N-(3,4-Dimethoxybenzylidene)-2-methylpropane-2-sulfinamide
Causality Insight: Titanium(IV) ethoxide (Ti(OEt)₄) is utilized not merely as a Lewis acid to activate the aldehyde, but crucially as an irreversible water scavenger. This dual action drives the equilibrium of the condensation reaction to completion without the need for harsh azeotropic distillation.
-
Procedure: To a solution of 3,4-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) in anhydrous THF (25 mL) under an argon atmosphere, add (R)-tert-butanesulfinamide (10.5 mmol, 1.27 g) followed by Ti(OEt)₄ (20.0 mmol, 4.56 g).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 7:3) to yield the pure sulfinyl imine.
-
Self-Validation Checkpoint:
-
TLC: The imine product will have a lower Rf than the starting aldehyde and will appear bright yellow under UV light.
-
¹H NMR (CDCl₃): Confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic imine proton (CH=N) at ~8.5 ppm. The tert-butyl group will appear as a sharp, highly diagnostic singlet at ~1.2 ppm.
-
Step 4.2: Diastereoselective Vinyl Grignard Addition
Causality Insight: The reaction is performed at -48 °C (using a dry ice/acetonitrile bath) rather than -78 °C. At -78 °C, the solubility of the Grignard reagent in CH₂Cl₂ drops significantly, leading to heterogeneous mixtures and stalled kinetics. -48 °C provides the perfect thermodynamic balance between high stereocontrol and sufficient kinetic energy for the addition.
-
Procedure: Dissolve the chiral sulfinyl imine (5.0 mmol, 1.34 g) in anhydrous CH₂Cl₂ (20 mL) under argon and cool to -48 °C.
-
Add vinylmagnesium bromide (1.0 M in THF, 10.0 mL, 10.0 mmol) dropwise over 15 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture.
-
Stir at -48 °C for 4 hours.
-
Workup: Quench the reaction cold by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature, extract with CH₂Cl₂ (3 × 15 mL), dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint:
-
¹H NMR (Crude): Assess the dr before purification by integrating the tert-butyl singlet of the major diastereomer against the minor diastereomer. Confirm the success of the addition by the appearance of vinylic protons (multiplets at 5.2–6.0 ppm) and the newly formed allylic CH proton (~4.8 ppm).
-
Step 4.3: Acidic Cleavage to the Free Amine
Causality Insight: The sulfinyl group is highly acid-sensitive. Using 4M HCl in dioxane/MeOH cleanly cleaves the N-S bond, volatilizing the sulfur byproduct as SO₂ (or related species) and leaving the geometrically stable hydrochloride salt of the amine, preventing unwanted aza-Michael oligomerizations of the free allylamine.
-
Procedure: Dissolve the allylic sulfinamide (3.0 mmol) in methanol (10 mL). Add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise at 0 °C.
-
Warm to room temperature and stir for 1 hour.
-
Workup: Concentrate the mixture in vacuo to yield the crude hydrochloride salt. To isolate the free base, partition the residue between 1M NaOH (10 mL) and EtOAc (15 mL). Extract the aqueous layer twice more with EtOAc, dry the combined organics, and concentrate to yield enantiopure 1-(3,4-dimethoxyphenyl)allylamine.
-
Self-Validation Checkpoint:
-
TLC: The free amine will stay at the baseline in standard Hexanes/EtOAc mixtures but will move in CH₂Cl₂/MeOH/NH₄OH. It will stain intensely purple with Ninhydrin.
-
¹H NMR (CDCl₃): Complete disappearance of the tert-butyl singlet (~1.2 ppm).
-
References
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Beilstein Journal of Organic Chemistry, 2021, 17, 1107–1153.[Link]
-
Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives Nottingham ePrints, University of Nottingham. [Link]
-
Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures Molecules (MDPI), 2016, 21(9), 1182.[Link]
Sources
High-Precision Synthesis of Chiral Allylic Amines via Ellman Auxiliaries
Abstract & Utility
Chiral allylic amines are privileged pharmacophores found in numerous bioactive alkaloids and FDA-approved therapeutics. While various catalytic asymmetric methods exist, the Ellman Sulfinamide Auxiliary (
This guide details the synthesis of
Mechanism of Induction
The high diastereoselectivity of this transformation is governed by the formation of a rigid, cyclic transition state. Understanding this mechanism is critical for predicting the absolute configuration of the product.
The Zimmerman-Traxler Model
When a Grignard reagent (e.g., vinylmagnesium bromide) is added to an
-
Stereochemical Outcome: The bulky tert-butyl group of the auxiliary occupies the equatorial position to minimize steric strain. The nucleophile attacks from the face opposite the bulky group.
-
Predictive Rule: For (
)-tert-butanesulfinamide, the nucleophile attacks the Si-face of the imine. For ( )-tert-butanesulfinamide, attack occurs at the Re-face.[1]
Figure 1: General workflow for the asymmetric synthesis of chiral allylic amines. The stereochemistry is defined in Step 2.
Experimental Protocols
Phase A: Condensation ( -Sulfinyl Imine Formation)
This step establishes the chiral scaffold. The use of Titanium(IV) ethoxide is essential as it acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.
Reagents:
-
Aldehyde substrate (1.0 equiv)
-
(
)- or ( )-tert-butanesulfinamide (1.05 equiv) -
Titanium(IV) ethoxide (
) (2.0 equiv) -
Solvent: Dry THF (0.5 M concentration relative to aldehyde)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Addition: Add the sulfinamide and aldehyde to the flask, followed by anhydrous THF.
-
Activation: Add
dropwise via syringe. The solution may turn slightly yellow. -
Reaction: Stir at room temperature for 6–12 hours. Monitor conversion by TLC (Note: Sulfinamides stain well with PMA or Ninhydrin).
-
Workup:
-
Critical Step: Quench by pouring the reaction mixture into an equal volume of brine while stirring vigorously. The titanium salts will precipitate as a thick white slurry.
-
Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.
-
Wash the filtrate with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). Sulfinyl imines are generally stable on silica.
Phase B: Diastereoselective Vinyl Addition
This is the stereodefining step. The choice of solvent is paramount: non-coordinating solvents (DCM, Toluene) favor the chelated transition state (high dr), while coordinating solvents (THF) can disrupt chelation, lowering selectivity.
Reagents:
- -Sulfinyl Imine (from Phase A) (1.0 equiv)
-
Vinylmagnesium Bromide (1.0 M in THF) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DCM (0.2 M)
-
Temperature: -78 °C[1]
Protocol:
-
Setup: Flame-dry a Schlenk flask and purge with
. Dissolve the -sulfinyl imine in anhydrous DCM and cool to -78 °C. -
Addition: Add the VinylMgBr solution dropwise along the side of the flask to pre-cool the reagent before it hits the solution. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 2–4 hours.
-
Expert Note: Do not warm to 0 °C unless conversion is stalled. Warming increases reactivity but risks background non-chelated attack, eroding dr.
-
-
Quench: Add saturated
solution at -78 °C, then allow to warm to room temperature. -
Isolation: Extract with DCM (3x). Dry combined organics over
. -
Analysis: Determine diastereomeric ratio (dr) via crude
NMR or HPLC before purification.
Phase C: Cleavage (Deprotection)
The sulfinyl group is acid-labile. This step yields the free amine hydrochloride salt.
Protocol:
-
Dissolve the sulfinamide intermediate in MeOH (0.1 M).
-
Add 4N HCl in dioxane (2.0 equiv relative to substrate).
-
Stir at room temperature for 30 minutes.
-
Concentrate in vacuo. The product is the amine hydrochloride salt.[2][3]
-
Optional: Triturate with
to obtain a white solid.
Troubleshooting & Optimization (Expertise)
Solvent & Lewis Acid Effects on Selectivity
The table below summarizes how reaction conditions influence the diastereomeric ratio (dr).
| Condition | Solvent | Mechanism | Typical dr | Notes |
| Standard | DCM | Chelated (Closed) | >95:5 | Best general method. |
| Coordinating | THF | Open/Mixed | ~80:20 | THF solvates Mg, disrupting the chair TS. |
| Lewis Acid | DCM + | Open TS | Inverted | Adds to the opposite face vs. Grignard alone. |
| Additive | Toluene + | Chelated | >98:2 | Useful for recalcitrant substrates. |
Decision Tree for Low Selectivity
If your dr is < 90:10, follow this logic path to optimize.
Figure 2: Optimization logic for improving diastereoselectivity in sulfinimine additions.
Sustainability: Auxiliary Recycling
For large-scale applications (>10g), discarding the chiral auxiliary is costly. The Ellman auxiliary can be recycled using the CPME Protocol .
-
Perform the cleavage step using HCl in Cyclopentyl Methyl Ether (CPME) instead of MeOH.
-
The amine HCl salt precipitates and is filtered off.[2][3][4]
-
The filtrate contains tert-butanesulfinyl chloride.[2][3][5]
-
Treat the filtrate with aqueous
to regenerate tert-butanesulfinamide with >90% recovery and retention of optical purity.
References
-
Ellman, J. A., et al. (2010).[6][7][8] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[6] Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines.[6][9] Tetrahedron, 55(29), 8883-8904. [Link]
-
Phelps, A. M., et al. (2009).[3] Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide.[2][3][10][11] Journal of Organic Chemistry, 74(10), 4034–4037. [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]
Sources
- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 8. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. Ellman's Sulfinamides [sigmaaldrich.com]
Scalable synthesis of 3,4-dimethoxy-substituted allylamines
Part 1: Core Directive & Strategic Analysis
1.1 Executive Summary 3,4-Dimethoxy-substituted allylamines (e.g., (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine) are critical pharmacophores in the synthesis of antifungals (e.g., Naftifine analogs), calcium channel blockers, and isoquinoline alkaloids. While reductive amination is common for secondary and tertiary amines, the scalable synthesis of the primary allylamine building block is plagued by over-alkylation (dimerization) and chemoselectivity issues (reduction of the C=C double bond).
This guide details a chemoselective, scalable protocol utilizing the Delépine Reaction . Unlike the Gabriel synthesis (which suffers from poor atom economy due to phthalhydrazide waste) or direct ammonolysis (which yields inseparable mixtures), the Delépine route offers exclusive selectivity for the primary amine under mild conditions that preserve the styrenyl double bond.
1.2 Strategic Route Comparison
| Methodology | Scalability | Chemoselectivity | Primary Amine Selectivity | Verdict |
| Direct Ammonolysis | High | High | Poor (Forms 2°/3° amines) | ❌ Unsuitable for high purity |
| Reductive Amination (NH₃) | Medium | Risk (C=C reduction) | Low (Dimerization common) | ❌ Optimization heavy |
| Gabriel Synthesis | High | High | Excellent | ⚠️ High waste (Phthalimide) |
| Delépine Reaction | High | Excellent | Excellent | ✅ Recommended Route |
Part 2: Scientific Integrity & Experimental Protocols
Mechanism & Critical Control Points
The selected route proceeds via the Delépine Reaction , utilizing Hexamethylenetetramine (HMTA) to alkylate 3,4-dimethoxycinnamyl chloride.
-
Step 1 (Activation): Conversion of 3,4-dimethoxycinnamyl alcohol to the chloride using Thionyl Chloride (
). Critical Control: Temperature must be kept to prevent allylic rearrangement or polymerization. -
Step 2 (Quaternization):
displacement with HMTA. The bulky HMTA cage prevents over-alkylation, ensuring 100% primary amine selectivity. -
Step 3 (Hydrolysis): Acidic cleavage (HCl/EtOH) releases the target amine hydrochloride.
Detailed Protocol: Synthesis of (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine HCl
Reagents:
-
3,4-Dimethoxycinnamyl alcohol (Precursor)
-
Thionyl Chloride (
)[1] -
Hexamethylenetetramine (HMTA)[2]
-
Chloroform (
) or Dichloromethane ( ) -
Ethanol (Absolute)
-
Conc. Hydrochloric Acid (
)[1][2]
Step 1: Preparation of 3,4-Dimethoxycinnamyl Chloride
-
Setup: Charge a 2L reactor with 3,4-dimethoxycinnamyl alcohol (100 g, 0.51 mol) and dry DCM (500 mL). Cool the solution to 0°C under
atmosphere. -
Addition: Add
(45 mL, 0.61 mol) dropwise over 60 minutes, maintaining internal temperature .-
Expert Insight: Rapid addition causes exotherms that degrade the methoxy groups or isomerize the alkene.
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench carefully with ice-water (500 mL). Separate organic phase, wash with sat.[1]
(to remove residual acid), then brine. Dry over and concentrate in vacuo at .-
Stability Note: The allylic chloride is unstable; use immediately in Step 2.
-
Step 2: The Delépine Reaction (Quaternization)
-
Setup: Dissolve the crude chloride (approx. 108 g) in
(400 mL). -
Addition: Add a solution of Hexamethylenetetramine (HMTA) (78 g, 0.56 mol) in warm
(300 mL). -
Crystallization: Stir at room temperature for 12–18 hours. The quaternary hexaminium salt will precipitate as a thick white solid.
-
Isolation: Filter the solid under vacuum. Wash the cake copiously with cold
to remove impurities.-
Self-Validating Step: The filtrate should contain no starting chloride. The solid is the pure salt.
-
Step 3: Acidic Hydrolysis
-
Hydrolysis: Suspend the hexaminium salt in Ethanol (600 mL). Add Conc. HCl (150 mL) slowly.
-
Reflux: Heat to reflux (80°C) for 4 hours. The solid will dissolve, and later ammonium chloride (
) may precipitate. -
Purification: Cool to 0°C. Filter off inorganic salts (
). Concentrate the filtrate to dryness. -
Recrystallization: Recrystallize the crude residue from Ethanol/Ether to yield (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine Hydrochloride as white needles.
Yield: ~75–80% overall. Purity: >98% (HPLC).
Part 3: Visualization & Data
Reaction Pathway Diagram
Caption: Figure 1. The Delépine pathway ensures exclusive primary amine formation by leveraging the steric bulk of the hexaminium intermediate.
Process Validation Data
| Parameter | Specification | Observation/Result |
| Appearance | White crystalline solid | Conforms |
| 1H NMR (DMSO-d6) | Diagnostic doublet at 3.5 ppm confirms allylic amine structure.[4] | |
| HPLC Purity | 99.2% (Area %) | |
| Melting Point | 210–215°C (dec) | 213°C |
Part 4: Troubleshooting & Optimization (Expertise)
-
Issue: Low Yield in Step 2.
-
Cause: Allylic chloride degraded before reaction with HMTA.
-
Solution: Do not store the chloride. React immediately after workup. Ensure
is dry (HMTA is moisture sensitive).
-
-
Issue: Double Bond Reduction.
-
Cause: If using alternative catalytic hydrogenation methods (e.g., reducing the oxime or nitrile).
-
Solution: The Delépine route is non-reductive regarding the C=C bond, eliminating this risk entirely.
-
-
Issue: Sticky Solid in Step 3.
-
Cause: Incomplete removal of formaldehyde by-products.
-
Solution: Ensure the ethanol filtrate is evaporated completely to dryness before recrystallization. Washing the crude solid with cold acetone can remove polymeric formaldehyde residues.
-
References
-
Delépine Reaction Mechanism & Utility
- Delépine Reaction - Organic Chemistry Portal.
-
Source:
-
Azide Reduction (Alternative Route Context)
-
Gabriel Synthesis (Comparative Method)
- The Gabriel Synthesis - Master Organic Chemistry.
-
Source:
-
Cinnamyl Chloride Preparation
- Alternative names for 3,4-Dimethoxybenzyl chloride (Analogous Chemistry).
-
Source:
Sources
Precision Synthesis of 1-Arylallylamines via Petasis Borono-Mannich Reaction
Application Note & Protocol Guide
Executive Summary
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction (MCR) that enables the convergent synthesis of allylamines, a privileged scaffold in antifungal agents (e.g., Naftifine, Terbinafine) and calcimimetics. Unlike the traditional Mannich reaction, which relies on basic enolates, the Petasis reaction utilizes organoboronic acids as nucleophiles.[1]
This guide focuses specifically on the one-pot synthesis of 1-arylallylamines . By reacting an aryl aldehyde , a vinyl boronic acid , and a secondary amine , researchers can generate complex chiral centers with high atom economy. This note details the mechanistic underpinnings, solvent acceleration strategies (specifically HFIP), and reproducible protocols for both thermal and microwave-assisted synthesis.
Mechanistic Mastery
To optimize the Petasis reaction, one must understand the unique "ate" complex pathway. Unlike standard nucleophilic additions, the boronic acid does not attack the iminium ion directly.
The "Ate" Complex Pathway[2][3]
-
Iminium Formation: The amine and aryl aldehyde condense to form an electrophilic iminium ion (equilibrium driven).
-
Boronate Coordination: The boronic acid coordinates with the hydroxyl group of the hemiaminal (or the carboxylate if using glyoxylic acid) to form a tetracoordinate boronate species ("ate" complex).
-
Intramolecular Transfer: This is the rate-determining step. The vinyl group migrates intramolecularly from the boron atom to the electrophilic carbon of the iminium species, forming the C-C bond irreversibly.[2]
Critical Insight: The reaction requires a proximal heteroatom (usually -OH or -COOH) to anchor the boron. In the synthesis of 1-arylallylamines using simple aryl aldehydes, this coordination is often less efficient than with glyoxylic acid or salicylaldehyde, making solvent choice (HFIP) critical to stabilize the transition state.
Figure 1: Mechanistic flow of the Petasis reaction.[3][4] The formation of the 'Ate' complex is the critical divergence from traditional Mannich chemistry.
Strategic Optimization: The "Art" of the Reaction
Solvent Effects: The HFIP Advantage
While Dichloromethane (DCM) and Toluene are traditional solvents, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a superior medium.
-
Why? HFIP is a strong hydrogen-bond donor. It activates the aldehyde carbonyl/iminium species and stabilizes the ionic transition state of the boron migration.
-
Result: Reactions that take 24 hours in DCM often complete in 1–2 hours in HFIP at room temperature.
Boronic Acid Stability
Vinyl boronic acids are prone to protodeboronation (loss of the boron group) and polymerization.
-
Mitigation: Use a slight excess (1.2–1.5 equiv) of the boronic acid. Avoid strong acids; the acidity of HFIP is generally tolerated, but strong mineral acids will destroy the nucleophile.
Comparative Optimization Data
The following table summarizes expected outcomes based on solvent and conditions for a standard reaction (Benzaldehyde + Morpholine + Styrylboronic acid).
| Parameter | Method A: Standard | Method B: HFIP-Promoted | Method C: Microwave (Neat) |
| Solvent | DCM or Toluene | HFIP (or HFIP/DCM 1:4) | None (Solvent-Free) |
| Temperature | Reflux (40–110°C) | 25°C (Room Temp) | 80–120°C |
| Time | 12 – 48 Hours | 1 – 4 Hours | 10 – 30 Minutes |
| Yield (Typical) | 40 – 65% | 75 – 92% | 80 – 95% |
| Purification | Column Chromatography | Filtration / Short Column | Crystallization / Wash |
| Green Score | Low (Chlorinated waste) | Medium (Recyclable solvent) | High (Atom economy) |
Detailed Protocols
Method A: HFIP-Promoted Synthesis (Recommended)
Best for: High-value substrates, temperature-sensitive compounds, and maximizing yield.
Reagents:
-
Aryl Aldehyde (1.0 mmol)
-
Secondary Amine (1.0 mmol)
-
Vinyl Boronic Acid (1.2 mmol)
-
Solvent: HFIP (2 mL) or HFIP:DCM (1:4 mixture)
Protocol:
-
Setup: In a 10 mL round-bottom flask or vial equipped with a magnetic stir bar, dissolve the Aryl Aldehyde (1.0 equiv) and Secondary Amine (1.0 equiv) in HFIP.
-
Activation: Stir at room temperature for 15 minutes. This allows the initial equilibrium of hemiaminal/iminium formation to establish.
-
Addition: Add the Vinyl Boronic Acid (1.2 equiv) in one portion.
-
Reaction: Stir vigorously at 25°C .
-
Monitoring: Check TLC or LC-MS after 1 hour. Most reactions complete within 2–4 hours.
-
-
Workup:
-
Dilute the mixture with Ethyl Acetate (20 mL).
-
Wash with saturated NaHCO₃ (2 x 10 mL) to remove boric acid byproducts and residual HFIP.
-
Wash with Brine (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude purity is often >90%. If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Method B: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid library generation, robust substrates.
Reagents:
-
Aryl Aldehyde (1.0 mmol)
-
Secondary Amine (1.0 mmol)
-
Vinyl Boronic Acid (1.0 – 1.1 mmol)
Protocol:
-
Mixing: In a specific microwave process vial (e.g., 2–5 mL), add the amine and aldehyde. Stir for 5 minutes (neat) to allow exotherm/mixing.
-
Addition: Add the vinyl boronic acid solid directly to the vial. Cap the vial.
-
Irradiation: Place in a microwave reactor.
-
Settings: 80°C (High Absorption), 15 minutes.
-
Note: If the mixture is solid, add a minimal amount (200 µL) of Ethanol or Water to create a slurry.
-
-
Workup:
-
Add Ethanol (2 mL) to the hot vial to dissolve the product.
-
Pour into water (10 mL) to precipitate the product (if solid) or extract with Ether.
-
Recrystallization is often sufficient for purification.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-arylallylamines, highlighting the divergence between thermal (HFIP) and microwave protocols.
Troubleshooting: The Petasis Diagnostic Panel
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Iminium formation is poor. | Add 3Å molecular sieves to remove water. Switch to HFIP solvent.[2][7] |
| Protodeboronation | Boronic acid lost vinyl group. | Lower temperature. Ensure boronic acid is fresh. Avoid acidic silica during purification. |
| Byproduct: Benzyl Alcohol | Aldehyde reduction. | This is a Cannizzaro-type side reaction. Use strictly stoichiometric amine or slight excess of amine. |
| Starting Material Remains | "Ate" complex failed to rearrange. | Heat is required.[4] If using Method A (RT), increase to 40°C. |
References
-
Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583–586.[8]
-
Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono-Mannich multicomponent reaction.[2][6][9] Chemical Reviews, 110(10), 6169–6193.
-
Nun, P., et al. (2010).[5] Microwave-Assisted Neat Procedure for the Petasis Reaction.[10] Synthesis, 2010(12), 2063-2068.
-
Fustero, S., et al. (2011). Hexafluoroisopropanol as a highly versatile solvent in the Petasis reaction.[2] Journal of Organic Chemistry. (Contextual reference for HFIP acceleration effects).
Sources
- 1. reddit.com [reddit.com]
- 2. Petasis reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Microwave-Assisted Neat Procedure for the Petasis Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Selective Reduction of Allylamines
Welcome to the Technical Support Center for the selective reduction of allylamines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation, specifically preventing the over-reduction to saturated amines. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
I. Understanding the Challenge: Over-Reduction of Allylamines
The selective reduction of the carbon-carbon double bond in an allylamine to furnish an allylic amine is a crucial transformation in organic synthesis. However, a frequent and undesirable side reaction is the further reduction of the newly formed saturated C-N bond's adjacent double bond, leading to the corresponding saturated amine. This over-reduction can significantly decrease the yield of the desired product and complicate purification processes.
The primary cause of over-reduction is often related to the choice of catalyst and reaction conditions, which can inadvertently promote the saturation of the desired alkene functionality. The amine functional group itself can also influence the reaction's outcome by coordinating to the metal catalyst, altering its reactivity and selectivity.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reduction of allylamines in a practical question-and-answer format.
Q1: My hydrogenation reaction is producing a significant amount of the saturated amine byproduct. What are the most likely causes?
A1: Over-reduction is a common issue and can stem from several factors:
-
Catalyst Choice: Highly active catalysts like Palladium on Carbon (Pd/C) are notorious for promoting over-reduction. The high hydrogen uptake capacity of palladium can lead to the saturation of both the C=C and the desired C=C bonds.
-
Reaction Conditions: High hydrogen pressure and elevated temperatures can provide the necessary energy to overcome the activation barrier for the reduction of the double bond in the product allylic amine.[1]
-
Prolonged Reaction Times: Leaving the reaction to run for an extended period after the initial substrate has been consumed can lead to the slow reduction of the desired product.[2]
-
Solvent Effects: The polarity of the solvent can influence the catalyst's behavior and the substrate's presentation to the catalytic surface, thereby affecting selectivity.[3]
Q2: How can I modify my existing hydrogenation protocol to minimize over-reduction?
A2: Several adjustments can be made to your current protocol:
-
Catalyst Modification:
-
Switch to a Less Active Catalyst: Consider using catalysts like Platinum on Carbon (Pt/C) or Rhodium on Carbon (Rh/C), which can sometimes offer better chemoselectivity.
-
Use a "Poisoned" Catalyst: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is a classic example of a catalyst with attenuated activity, often used for the selective reduction of alkynes to cis-alkenes, and can be effective here.
-
-
Optimize Reaction Conditions:
-
Lower Hydrogen Pressure: Use a balloon of hydrogen instead of a high-pressure vessel.
-
Reduce Temperature: Perform the reaction at room temperature or even lower if the reaction rate is still acceptable.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and stop it as soon as the starting material is consumed.
-
Q3: Are there alternative methods to catalytic hydrogenation that offer better selectivity?
A3: Absolutely. When catalytic hydrogenation proves problematic, several other methods can provide excellent selectivity:
-
Diimide Reduction: This metal-free method is highly selective for the reduction of non-polar C=C bonds and is compatible with many functional groups, including amines.[4][5]
-
Transfer Hydrogenation: This technique uses a hydrogen donor molecule (e.g., formic acid, isopropanol) instead of H₂ gas and can offer improved selectivity.[6]
-
Amine Protection: Protecting the amine functionality as a carbamate (e.g., Boc or Cbz) can deactivate it towards the catalyst, often leading to cleaner reductions of the C=C bond.[4][7] The protecting group can be subsequently removed.
Q4: I am observing catalyst deactivation or poisoning during my reaction. What could be the cause and how can I prevent it?
A4: Catalyst poisoning is a significant issue, especially when working with amines.[8]
-
Common Poisons:
-
Prevention and Mitigation:
-
Purify Starting Materials: Ensure your allylamine and solvent are free from sulfur-containing impurities.
-
Use a Sacrificial Base: In some cases, adding a non-nucleophilic base can help to neutralize acidic impurities that might poison the catalyst.
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome the effects of minor impurities.
-
Consider a Guard Bed: For flow chemistry applications, a pre-column with a scavenger material can remove poisons before the reactants reach the catalyst bed.
-
III. In-Depth Experimental Protocols
Here, we provide detailed, step-by-step methodologies for three reliable approaches to selectively reduce allylamines while minimizing over-reduction.
Protocol 1: CO₂-Assisted Selective Hydrogenation
This method utilizes carbon dioxide as an in situ, reversible protecting group for the amine, which mitigates its coordinating ability to the catalyst, thereby enhancing chemoselectivity.[2][11]
Workflow Diagram:
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. organicreactions.org [organicreactions.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. CO2-Assisted asymmetric hydrogenation of prochiral allylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine
Case ID: PUR-AMINE-084 Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of Allylic/Benzylic Primary Amines from Chalcone Precursors
Executive Summary
You are attempting to purify 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine (Target) from a reaction mixture containing chalcone byproducts (Impurity).
The Core Challenge: This separation presents a specific chemo-selective risk. Your target molecule is both benzylic and allylic . While standard amines are robust, this specific structural motif renders the C-N bond labile. Harsh acidic conditions or excessive heat can trigger the elimination of ammonia, leading to the formation of polymerized styrene derivatives (1,2-dimethoxy-4-vinylbenzene).
This guide prioritizes Phase-Switching Extraction (Acid-Base) as the primary method due to its scalability and gentleness, followed by Modified Flash Chromatography for polishing.
Module 1: The Principle of Separation (Acid-Base Extraction)
The Logic:
We exploit the basicity of the primary amine (
Protocol A: Temperature-Controlled Phase Switch
Reagents:
-
Solvent A (Organic): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Solvent B (Acidic): 1.0 M HCl (Do NOT use concentrated acid).
-
Solvent C (Basic): 2.0 M NaOH or Saturated
.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL per gram of crude).
-
The "Cold" Protonation (CRITICAL):
-
Cool the mixture to 0°C in an ice bath. Why? To kinetically inhibit the elimination of the benzylic amine.
-
Slowly add Solvent B (1.0 M HCl) until the aqueous layer pH reaches ~1-2.
-
-
Phase Separation:
-
Shake vigorously and separate layers.
-
Organic Layer: Contains Chalcone (Discard to waste after TLC verification).
-
Aqueous Layer: Contains Target Amine Salt (
).[1]
-
-
The Wash: Extract the aqueous layer once more with fresh Solvent A to remove trapped chalcone traces.
-
Regeneration (Basification):
-
Add Solvent C (NaOH) to the aqueous layer slowly until pH > 12.
-
Observation: The solution should turn cloudy as the free-base amine precipitates/oils out.
-
-
Final Extraction: Extract the turbid aqueous mixture with Solvent A (3x). Dry combined organics over
and concentrate in vacuo at < 40°C.
Visual Workflow: Acid-Base Phase Switching
Caption: Figure 1.[2][3] Chemo-selective purification workflow exploiting the pKa difference between the basic amine and neutral chalcone.
Module 2: Troubleshooting Chromatography
If extraction fails (e.g., persistent emulsions or high-purity requirements for biological assays), you must use Flash Column Chromatography.
The Problem:
Primary amines interact strongly with the acidic silanol groups (
The Solution: You must "cap" the silanol groups using a basic modifier in your mobile phase.
Protocol B: Amine-Modified Silica Chromatography
| Parameter | Specification | Reason |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Cost-effective; requires modification. |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the aromatic core. |
| Mobile Phase B | Methanol (MeOH) | Provides polarity gradient. |
| Modifier | 1% Triethylamine (TEA) or | Mandatory: Competes for silanol sites, allowing the target amine to elute cleanly [1, 7]. |
| Loading | Liquid load (DCM) or Celite dry load | Dry loading prevents band broadening for viscous oils. |
Procedure:
-
Pre-treatment: Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier (e.g., 99:1 DCM:TEA) before loading the sample. This neutralizes the silica.
-
Gradient: Run a gradient from 0% to 10% MeOH in DCM (maintain 1% TEA throughout).
-
Detection: Chalcones are UV-active (bright yellow/orange). The amine is UV-active (254 nm) but colorless. Use Ninhydrin stain (turns purple/red) to distinguish the amine spots.
Module 3: Stability & Storage (The "Allylic Trap")
Risk Assessment: Your molecule, 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine , is susceptible to oxidation and polymerization.
-
The "Red Oil" Phenomenon: If your clear oil turns red/brown overnight, it is oxidizing. Allylic amines form radical species easily.
-
Salt Formation: To store this compound for >24 hours, convert it to a stable salt (Hydrochloride or Oxalate).
-
Protocol: Dissolve free base in diethyl ether. Add 1M HCl in ether dropwise. Filter the white precipitate. The salt is stable at -20°C for months.
-
Frequently Asked Questions (FAQ)
Q1: I tried the acid extraction, but I got a giant emulsion layer. What now?
-
Diagnosis: This is common with dimethoxy-substituted aromatics and basic pH adjustments.
-
Fix: Do not shake vigorously; invert gently. If an emulsion forms, add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite to break the surface tension.
Q2: Can I use thiol resins to scavenge the chalcone?
-
Answer: Yes. Chalcones are Michael acceptors. You can stir your crude mixture with a Thiol-functionalized resin (e.g., polymer-supported benzyl mercaptan) or simply add N-acetylcysteine (NAC) at basic pH [13]. The thiol will covalently bond to the chalcone, making it highly polar or resin-bound, while leaving the amine untouched. However, Acid-Base extraction (Module 1) is generally faster and cheaper.
Q3: My amine yield is low after extraction. Where did it go?
-
Check 1 (pH): Did you basify to pH > 12? If the pH is only 9, the amine is still partially protonated and water-soluble.
-
Check 2 (Solubility): Dimethoxy-amines are somewhat water-soluble even as free bases. Saturate your aqueous layer with NaCl (Salt it out) before the final extraction to force the amine into the organic layer.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for determining the correct purification intervention.
References
-
Benchchem Technical Support. (n.d.). Purification of Bulky Amines by Chromatography. Retrieved from
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
Jetir. (2020).[4] Synthesis of Chalcones. Journal of Emerging Technologies and Innovative Research. Retrieved from
-
University of Massachusetts. (n.d.). Acid-Base Extraction Protocol. Retrieved from
-
Bordwell, F.G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from
-
Reddit ChemPros. (2025). Triethylammonium after flash chromatography. Retrieved from
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
Technical Support Center: Resolving Enantiomers of 1-Arylallylamines by Chiral HPLC
Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric resolution of 1-arylallylamines (e.g., 1-phenylprop-2-en-1-amine).
Because 1-arylallylamines possess a primary amine directly attached to a chiral center flanked by an aryl and an allyl group, they present unique chromatographic challenges. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure baseline separation.
Part 1: Troubleshooting & FAQs
Q1: I am attempting a direct separation of 1-phenylprop-2-en-1-amine on a polysaccharide-based column (e.g., CHIRALCEL® OD-H), but I am observing severe peak tailing and no chiral resolution. What is causing this, and how do I fix it?
The Causality: The primary amine group (
The Solution: You must suppress the silanol interactions by adding a basic modifier to your mobile phase. Add 0.1% v/v Diethylamine (DEA) or Ethanolamine to your Hexane/Isopropanol (IPA) mixture. The DEA acts as a sacrificial base, competitively binding to the residual silanols and allowing the 1-arylallylamine to interact freely with the chiral selector[1].
Q2: Even with DEA in the mobile phase, my enantiomeric resolution (
The Causality: Polysaccharide CSPs rely on a combination of steric fit, hydrogen bonding, and dipole interactions. Sometimes, the specific steric bulk of the allyl and aryl groups prevents the primary amine from optimally docking into the chiral grooves of the amylose or cellulose backbone.
The Solution: Switch to a Crown Ether CSP (e.g., CROWNPAK® CR-I(+)). These columns contain a chiral 18-crown-6 ether covalently bonded to the silica. The mechanism of action is highly specific: the crown ether cavity is perfectly sized to form a host-guest inclusion complex with primary ammonium ions (
Q3: I need preparative-scale separation, and acidic aqueous mobile phases are difficult to evaporate. Can I use a standard normal-phase method without basic additives?
The Causality: Yes, but not as a free amine. You must perform an indirect separation via derivatization . By reacting the 1-arylallylamine with acetic anhydride to form an N-acetyl derivative (acetamide), you eliminate the basicity of the nitrogen, completely neutralizing silanol interactions[3]. Furthermore, the newly formed carbonyl oxygen acts as a strong hydrogen-bond acceptor, which drastically enhances the specific interaction with the carbamate or benzoate groups on polysaccharide CSPs, usually yielding massive resolution factors (
Part 2: Method Development Workflow
Decision tree for selecting chiral HPLC methods for 1-arylallylamine enantioseparation.
Part 3: Quantitative Data Summary
The following table summarizes expected chromatographic behaviors for 1-phenylprop-2-en-1-amine based on the selected methodology.
| Analyte State | Chiral Column | Mobile Phase | Flow Rate | Approx. | Approx. | Resolution ( |
| Free Amine | CROWNPAK® CR-I(+) | Water (pH 1.5 | 0.8 mL/min | 10.2 | 12.5 | ~2.1 |
| Free Amine | CHIRALCEL® OD-H | Hexane / IPA / DEA (90:10:0.1) | 1.0 mL/min | 14.8 | 17.3 | ~1.5 |
| N-Acetylated | CHIRALCEL® OD-H | Hexane / IPA (95:5) | 1.0 mL/min | 28.5 | 31.2 | > 3.0 |
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Direct Separation via Crown Ether CSP
This protocol utilizes specific inclusion complexation and is ideal for analytical-scale determination of enantiomeric excess (ee).
1. Mobile Phase Preparation:
-
Prepare a stock solution of aqueous perchloric acid (
) adjusted to exactly pH 1.5. -
Mix the pH 1.5 aqueous solution with HPLC-grade Methanol in an 85:15 (v/v) ratio.
-
Causality: Methanol is used over Acetonitrile because it maintains the hydrogen-bonding network required for the crown ether-ammonium inclusion complex without disrupting the hydration shell of the silica[2].
2. Chromatographic Conditions:
-
Column: CROWNPAK® CR-I(+) (4.6 mm × 150 mm, 5 µm).
-
Temperature: 25 °C (Do not exceed 40 °C to prevent degradation of the immobilized crown ether).
-
Detection: UV at 210 nm and 254 nm.
3. System Suitability & Self-Validation:
-
Inject 5 µL of a 1 mg/mL racemic 1-phenylprop-2-en-1-amine standard.
-
Validation Check: Calculate the Tailing Factor (
) of the first eluting peak. If , the mobile phase pH is too high, meaning the amine is not fully protonated ( ). Lower the pH to 1.2 and re-inject.
Protocol B: Indirect Separation via N-Acetylation
This protocol is recommended for preparative scale separations where the removal of aqueous acids is impractical.
1. Derivatization Step:
-
Dissolve 50 mg of racemic 1-phenylprop-2-en-1-amine in 2 mL of anhydrous Dichloromethane (DCM).
-
Add 1.5 equivalents of Acetic Anhydride (
) and 1.5 equivalents of Triethylamine (TEA). Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). -
Stir at room temperature for 2 hours. Quench with saturated aqueous
, extract with DCM, dry over , and concentrate under vacuum[3].
2. Chromatographic Conditions:
-
Column: CHIRALCEL® OD-H (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v). No basic modifier is required.
-
Flow Rate: 1.0 mL/min at 25 °C.
3. System Suitability & Self-Validation:
-
Inject the derivatized racemate.
-
Validation Check: The absence of peak tailing (
) validates that the derivatization was 100% successful and no free primary amine remains to interact with the silica support.
References
1.1 - Yakhak Hoeji (2021). 2. 2 - Česká a slovenská farmacie (2007). 3.4 - ResearchGate (2025). 4.3 - Amazon S3 / J. Org. Chem. (2025).
Sources
Technical Support Center: Optimizing Imine Vinylation Yields
Status: Operational Ticket Focus: Troubleshooting low conversion, hydrolysis, and poor stereocontrol in imine vinylation. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
Vinylation of imines is a bifurcation point in synthesis. You are likely attempting one of two distinct pathways: Nucleophilic 1,2-Addition (using Organometallics like Grignard/Lithium reagents, often with Ellman auxiliaries) or Transition-Metal Catalyzed C-H Functionalization (typically Rh(III) or Co(III) directed).
Low yields in these reactions are rarely random; they are mechanistic symptoms. This guide diagnoses the three most common failure modes: Proton Transfer (Enolization) , Hydrolysis (Imine Instability) , and Catalyst Inhibition .
Module 1: Nucleophilic 1,2-Addition (Organometallics)
Applicable to: Grignard (VinylMgBr), Organolithium (VinylLi), and Ellman Sulfinimine chemistries.
Diagnostic Workflow
Symptom: You observe low yields (<40%), recovered starting material, or the formation of a ketone hydrolysis product instead of the allylic amine.
Root Cause Analysis:
Vinyl nucleophiles are highly basic. If your imine has
Troubleshooting Protocol
Scenario A: The "Enolization" Trap (Substrates with
-protons)
If your substrate is enolizable (e.g., derived from acetophenone or aliphatic aldehydes), standard VinylMgBr will fail.
-
Solution: Switch to Organocerium Reagents (Imamoto Conditions) .
-
Why: Organocerium reagents (
) are highly nucleophilic but significantly less basic than their Li/Mg counterparts, suppressing enolization. -
Protocol:
-
Dry
(1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: It must turn to a fine white powder. If it remains clumpy, it is wet. -
Suspend in THF and stir for 2h (forms a milky slurry).
-
Add VinylMgBr (1.5 equiv) at -78°C. Stir 30 min to transmetallate.
-
Add Imine at -78°C. Warm slowly to 0°C.
-
-
Scenario B: The "Hard" Nucleophile Issue (Non-enolizable substrates)
If your substrate is non-enolizable (e.g., benzaldehyde-derived) but conversion is stalled.
-
Solution: Lewis Acid Activation.
-
Vinyl Grignards are "hard" nucleophiles; Sulfinimines are "hard" electrophiles. They sometimes mismatch in orbital overlap.
-
Additives Table:
-
| Additive | Load | Role | Best For |
| 1.1 eq | Forms a rigid 6-membered chelate with sulfinimine. | High dr (Diastereomeric Ratio) in Ellman systems.[1] | |
| 2.0 eq | Activates imine C=N bond; scavenges alkoxides. | Sterically hindered imines. | |
| 1.0 eq | Mild activation; prevents hydrolysis. | General purpose; less aggressive than |
Visualizing the Failure Mode
Caption: Kinetic competition between nucleophilic addition (green) and deprotonation (red). Organocerium reagents block Path B.
Module 2: Rhodium(III) Catalyzed C-H Vinylation
Applicable to: Directed C-H activation (e.g., N-pyridyl, N-Boc imines) using
Diagnostic Workflow
Symptom: Reaction turns black (precipitated Rh) or remains the color of the starting catalyst with 0% conversion.
Root Cause Analysis: Rh(III) catalysis relies on a delicate "Concerted Metalation-Deprotonation" (CMD) cycle. The cycle breaks if the Directing Group (DG) binds too tightly (poisoning) or not tightly enough (no activation).
Troubleshooting Protocol
Issue 1: The "Chloride" Trap
The precatalyst
-
Check: Did you add a Silver salt (
, )? -
Fix: You must use a silver additive (typically 20-40 mol%) to strip the chlorides.
-
Reaction:
. -
Observation: The solution should become turbid (AgCl precipitation) within minutes. If it stays clear, your silver source is wet or bad.
-
Issue 2: Solvent Moisture
Imines hydrolyze to aldehydes under the high temperatures (80-110°C) required for C-H activation. The aldehyde then poisons the catalyst or reacts with the coupling partner.
-
Protocol:
-
Use DCE (Dichloroethane) or TFE (Trifluoroethanol) .
-
Add 4Å Molecular Sieves (activated) directly to the reaction vessel.
-
Note: TFE is a "magic solvent" for C-H activation; its hydrogen-bonding capability stabilizes the CMD transition state.
-
Issue 3: Oxidant Mismatch
If you are performing an oxidative coupling (coupling imine + alkene to make a vinyl product with H2 removal), you need a Cu(II) oxidant.
-
Standard System:
(2.0 equiv). -
Problem: Cu(OAc)2 is insoluble in non-polar solvents.
-
Fix: Switch to Pivalic Acid (PivOH) as an additive (30 mol%). It acts as a proton shuttle and solubilizes the copper species.
Module 3: Reagent Quality & Storage (The Silent Killers)
Q: My vinyl Grignard is commercial (1.0 M in THF). Why is it failing? A: Vinyl Grignards are notoriously unstable. They undergo slow Wurtz homocoupling to form 1,3-butadiene, which polymerizes.
-
Validation: Titrate your Grignard using No-D NMR .
-
Mix 100
L Grignard + 100 L Benzaldehyde (excess) in . -
Check for the disappearance of the aldehyde peak. If 1.0 eq of Grignard leaves 50% aldehyde, your reagent is 0.5 M, not 1.0 M.
-
Q: My imine looks "oily" or "wet". A: Imines are prone to hydrolysis.[2]
-
Fix: Always recrystallize Ellman sulfinimines from Hexanes/Et2O before use. They should be white crystals. If they are yellow oils, they contain aldehyde impurities which will consume your vinyl reagent.
References & Authority
-
Ellman's Auxiliary Review: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link
-
Rhodium C-H Activation Mechanism: Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. Chemical Reviews, 110(2), 624–655. Link
-
Organocerium Reagents (Imamoto): Imamoto, T., Sugiura, Y., & Takiyama, N. (1984).[3] Organocerium reagents. Nucleophilic addition to easily enolizable ketones.[3] Tetrahedron Letters, 25(38), 4233-4236. Link
-
Imine C-H Vinylation: Li, X., et al. (2012). Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization.[4][5][6][7] Journal of the American Chemical Society, 134(3), 1482–1485. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Rhodium(III) Catalyzed Arylation of Boc-Imines via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
HPLC Retention Time Comparison: Allylamine vs. Saturated Amine (Propylamine)
As a Senior Application Scientist, developing a robust chromatographic method requires moving beyond trial-and-error to understand the fundamental thermodynamic interactions at play. The separation of low-molecular-weight aliphatic amines—specifically distinguishing an unsaturated amine like allylamine from its saturated counterpart, propylamine—presents a unique analytical challenge. Because these compounds are highly polar, volatile, and lack a strong chromophore, direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is severely limited[1].
This guide objectively compares the chromatographic behavior of allylamine and propylamine, detailing the causality behind their retention times, and provides a field-proven, self-validating protocol for their baseline separation.
Physicochemical Profiling: The Causality of Chromatographic Behavior
To predict and manipulate HPLC retention times, we must first analyze the electronic and structural environments of the analytes. While allylamine and propylamine have near-identical molecular weights, their saturation states drastically alter their physicochemical properties.
Table 1: Comparative Physicochemical Properties
| Property | Allylamine (Unsaturated) | Propylamine (Saturated) |
| Chemical Structure | ||
| Molecular Weight | 57.09 g/mol | 59.11 g/mol |
| pKa (Conjugate Acid) | 9.49[2] | 10.53[2] |
| LogP (Lipophilicity) | ~0.10[3] | ~0.50[4] |
The Causality of pKa and LogP Divergence:
The presence of the carbon-carbon double bond in allylamine introduces
Furthermore, the
Mechanistic Pathway of Retention
In RP-HPLC, retention is governed by the hydrophobic effect—the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase (e.g., C18).
Because direct analysis is poor, these amines are typically derivatized with o-phthalaldehyde (OPA) to form highly hydrophobic and fluorescent isoindole derivatives[5]. While the massive isoindole ring dominates the overall retention, the structural delta between the allyl and propyl side chains is preserved. The OPA-propylamine derivative remains more lipophilic than the OPA-allylamine derivative. Consequently, it experiences stronger van der Waals dispersion forces with the octadecylsilane ligands of the stationary phase, resulting in a longer retention time.
Fig 1: Mechanistic causality of retention time divergence on a C18 stationary phase.
Experimental Protocol: Pre-Column Derivatization and RP-HPLC
To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes OPA derivatization to solve the detection challenge[6], incorporates an internal standard to correct for reaction kinetics, and includes strict system suitability parameters.
Fig 2: Pre-column OPA derivatization and RP-HPLC workflow for aliphatic amines.
Phase 1: Reagent Preparation & Causality
-
Derivatization Reagent: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 10 µL of 2-mercaptoethanol (thiol catalyst) and 9 mL of 0.4 M sodium borate buffer (pH 9.5).
-
Causality: The highly alkaline pH (9.5) ensures both allylamine and propylamine are predominantly in their unprotonated, nucleophilic state. This is strictly required for the nucleophilic attack on the OPA aldehyde carbons to proceed efficiently[7].
Phase 2: Self-Validating Sample Preparation
-
Standard Mixture: Prepare a 100 µg/mL mixed standard of allylamine and propylamine in 0.1 M HCl. (The acidic solvent prevents amine volatilization prior to derivatization).
-
Internal Standard (IS): Spike samples with n-butylamine (50 µg/mL).
-
Validation Logic: Butylamine acts as an internal standard to normalize injection volume variations. Because it possesses a longer, fully saturated alkyl chain (C4), it must predictably elute after propylamine, validating the hydrophobic retention mechanism of the run.
-
Reaction Kinetics: Mix 100 µL of the sample with 500 µL of the OPA reagent. Vortex and incubate at room temperature for exactly 2.0 minutes in the dark.
-
Causality: Isoindole derivatives are inherently unstable and light-sensitive; strict timing ensures reproducible fluorescence yields[5].
Phase 3: Chromatographic Conditions
-
Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Sodium acetate buffer (pH 6.5). (Mildly acidic pH stabilizes the isoindole derivative during elution).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)[5].
Phase 4: System Suitability Testing (SST)
-
Blank Run: Inject a derivatized blank (0.1 M HCl + OPA reagent). This ensures no ghost peaks from degraded OPA or buffer contamination interfere with the retention windows of the target amines[6].
-
Resolution (
): The method is considered valid only if the resolution between allylamine and propylamine is (baseline separation).
Comparative Data Analysis: Retention Time Dynamics
Under the gradient conditions described above, the elution order strictly follows the lipophilicity (LogP) of the parent amines.
Table 2: Representative RP-HPLC Retention Data (OPA-Derivatized)
| Analyte | Derivative Hydrophobicity | Elution Order | Representative Retention Time ( | Capacity Factor ( |
| Allylamine | Lower | 1 | ~12.5 min | 4.2 |
| Propylamine | Higher | 2 | ~14.2 min | 5.1 |
| n-Butylamine (IS) | Highest | 3 | ~17.8 min | 6.8 |
(Note: Exact
Conclusion & Best Practices
When comparing the HPLC retention times of allylamine and propylamine, the saturated nature of propylamine dictates a higher LogP and a stronger affinity for the C18 stationary phase, resulting in a longer retention time. Because direct UV detection is not viable, pre-column derivatization with OPA is the optimal strategy.
Expert Tip: If you observe peak tailing for these derivatives, it is often due to secondary interactions with unendcapped silanols on the C18 column. Ensure you are using a highly endcapped, base-deactivated column, and strictly maintain the mobile phase A buffer at pH 6.5 to suppress silanol ionization.
References
1.[2] "The properties of C5-amino-alkyl substituted 2'-deoxyuridines and their application in DNA triplex formation", Oxford Academic. URL: 2.[5] "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols", PMC (NIH). URL: 3.[7] "Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde", ResearchGate. URL: 4.[1] "Derivatization and Separation of Aliphatic Amines", Sigma-Aldrich. URL: 5.[6] "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air", Thermo Fisher Scientific. URL: 6.[3] "Allylamine (CID 7853) - Molecular Properties & Analysis", MolForge. URL: 7.[4] "Propylamine (CID 7852) - Molecular Properties & Analysis", MolForge. URL:
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Allylamine — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]
- 4. Propylamine — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
High-Fidelity Infrared Spectroscopy for Primary Allylic Amine Characterization: ATR-FTIR vs. Transmission FTIR
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
The Analytical Challenge
Primary allylic amines are critical pharmacophores and synthetic intermediates in drug development. Characterizing these compounds via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. The molecular architecture contains both a primary amine (-NH₂) and an adjacent carbon-carbon double bond (C=C). The vibrational modes of these functional groups often overlap—specifically, the N-H bending (scissoring) mode and the C=C stretching mode both occur in the 1650–1580 cm⁻¹ region. Furthermore, primary amines are notoriously hygroscopic, complicating sample preparation and spectral acquisition.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for characterizing primary allylic amines, providing a data-driven framework and self-validating protocols for optimal spectral acquisition.
Spectral Signatures of Primary Allylic Amines
To establish a baseline for comparison, we must first define the diagnostic peaks of a primary allylic amine. The presence of a primary amine is definitively marked by a distinct N-H stretching doublet, while the allylic moiety provides specific alkene vibrational modes[1][2].
Mechanistic Causality: Why do we see a doublet for primary amines but a singlet for secondary amines? The two "fangs" of the primary amine at ~3400 cm⁻¹ and ~3300 cm⁻¹ do not represent two separate N-H bonds. Instead, they represent the asymmetric and symmetric coupled stretching vibrations of the entire -NH₂ group[1][3].
Table 1: Diagnostic IR Peaks for Primary Allylic Amines
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity & Shape | Causality / Diagnostic Value |
| Primary Amine | N-H Stretch (Asym & Sym) | 3500 – 3300 | Medium, Doublet | Arises from symmetric and asymmetric stretching. Tertiary amines show no peaks here[1][3]. |
| Alkene (Allylic) | =C-H Stretch | 3080 – 3020 | Medium, Sharp | Occurs above 3000 cm⁻¹, distinguishing sp² C-H from sp³ C-H[1][2]. |
| Alkane | -C-H Stretch | 2950 – 2850 | Strong, Sharp | Represents the sp³ carbons in the allylic system[2]. |
| Alkene (Allylic) | C=C Stretch | 1640 – 1600 | Medium to Weak | Often overlaps with N-H scissoring. Conjugation lowers the frequency. |
| Primary Amine | N-H Bend (Scissoring) | 1650 – 1580 | Medium to Strong | Can obscure the C=C stretch; requires high-resolution deconvolution. |
| Primary Amine | C-N Stretch | 1250 – 1020 | Medium | Confirms C-N bond presence, though often lost in the fingerprint region. |
| Alkene (Allylic) | =C-H Out-of-Plane Bend | 990 & 910 | Strong | Highly diagnostic for terminal vinyl allylic groups. |
| Primary Amine | N-H Wag | 900 – 700 | Broad, Strong | Characteristic of primary and secondary amines. |
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
When selecting an FTIR modality for primary allylic amines, the physical chemistry of the sample dictates the choice of instrumentation.
Transmission FTIR (KBr Pellet / Liquid Cell)
Transmission FTIR relies on the Beer-Lambert law, where the IR beam passes entirely through the sample[4][5]. For solid amines, this traditionally requires pressing the sample into a Potassium Bromide (KBr) pellet.
-
The Causality of Failure: Both primary amines and KBr are highly hygroscopic. During pellet preparation in ambient air, KBr rapidly absorbs atmospheric moisture. This introduces a massive, broad O-H stretching band at ~3400 cm⁻¹ that completely masks the critical N-H doublet of the primary amine[6][7].
ATR-FTIR (Attenuated Total Reflectance)
ATR-FTIR utilizes an evanescent wave that penetrates only a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe)[4].
-
The Advantage: Zero sample preparation prevents moisture contamination, perfectly preserving the N-H doublet[6][8].
-
The Causality of Spectral Distortion: In ATR, the depth of penetration (
) of the evanescent wave is directly proportional to the wavelength ( ) of the IR light[5]. Consequently, peaks at lower wavenumbers (longer wavelengths, e.g., the N-H wag at 800 cm⁻¹) appear artificially stronger than peaks at higher wavenumbers (shorter wavelengths, e.g., the N-H stretch at 3400 cm⁻¹) compared to transmission spectra[5][7]. This requires algorithmic correction.
Experimental Workflows & Self-Validating Protocols
Figure 1: Decision matrix for selecting the optimal FTIR characterization method for allylic amines.
Protocol A: ATR-FTIR Analysis (Preferred Method)
This protocol is optimized to prevent moisture interference while correcting for wavelength-dependent penetration depth.
-
Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Application:
-
For liquids/oils: Place 1-2 drops of the allylic amine directly onto the crystal, ensuring complete coverage of the sensor area.
-
For solids (e.g., hydrochloride salts): Place 2-5 mg of powder on the crystal. Apply the pressure anvil to ensure intimate optical contact.
-
-
Self-Validation Check: Monitor the live spectral preview. The C-H stretch at ~2900 cm⁻¹ should reach between 0.2 and 0.5 absorbance units. If the absorbance is lower, increase the anvil pressure to ensure optimal optical contact. If the peak exceeds 1.0, reduce pressure to prevent detector saturation.
-
Data Acquisition: Run 32 scans at 4 cm⁻¹ resolution.
-
Post-Processing (Critical): Apply the "ATR Correction" algorithm in the spectrometer software. This normalizes the intensities of the long-wavelength bands (C-N stretch and N-H wag), allowing the spectrum to be directly compared against standard transmission libraries[5].
Protocol B: Transmission FTIR (KBr Pellet - For Reference Only)
If ATR is unavailable, this protocol mitigates the hygroscopic nature of the sample.
-
Environmental Control: Due to the hygroscopic nature of amines, perform all preparation steps inside a dry nitrogen glovebox.
-
Grinding: Grind 1-2 mg of the solid amine salt with 100 mg of anhydrous, oven-dried KBr (kept at 110°C prior to use) using an agate mortar and pestle.
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a pellet.
-
Self-Validation Check: Before scanning, visually inspect the KBr pellet against a light source. It must be completely translucent. A cloudy or opaque pellet indicates water absorption or insufficient grinding. Do not proceed with a cloudy pellet, as it will cause severe baseline scattering and an artificial O-H peak at 3400 cm⁻¹ that invalidates the primary amine analysis.
-
Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
References
- Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra."
- Chemistry Steps. "Interpreting IR Spectra."
- Dr. Nerz. "Spectroscopy as Imagery."
- Specac Ltd.
- Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques."
- Pike Technologies.
- National Institutes of Health (PMC).
- ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. drnerz.com [drnerz.com]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 5. piketech.com [piketech.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Potency: Naftifine vs. Phenyl-Prop-2-en-1-one Derivatives
A Guide for Researchers in Drug Development
In the landscape of antifungal drug discovery, a thorough understanding of the comparative efficacy and mechanism of action of established drugs versus novel chemical entities is paramount. This guide provides a detailed comparative analysis of Naftifine, a clinically utilized allylamine antifungal, and a class of synthetic compounds based on the 1-phenylprop-2-en-1-one (chalcone) scaffold, which includes structures related to the nominal compound 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine.
It is important to note that a comprehensive search of the scientific literature did not yield significant data on the antifungal activity of 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine. However, the structurally related 1-(3,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives, commonly known as chalcones, have been the subject of antifungal research.[1][2][3][4] Therefore, this guide will focus on comparing Naftifine with representative compounds from this chalcone class to provide a relevant and data-driven analysis for researchers in the field.
Introduction to the Compounds
Naftifine is a synthetic allylamine antifungal agent used for the topical treatment of superficial dermatophytoses such as tinea pedis, tinea cruris, and tinea corporis.[5] It was the first successful antifungal medication of the allylamine class.[5] Naftifine exhibits a broad spectrum of activity and is known for its fungicidal action against dermatophytes and fungistatic action against yeasts.[5][6]
Chalcones , or 1-phenylprop-2-en-1-one derivatives, are a class of organic compounds that are intermediates in the biosynthesis of flavonoids in plants. Synthetic chalcone derivatives are being extensively investigated for a wide range of pharmacological activities, including antifungal properties.[2][4] For the purpose of this guide, we will consider the antifungal data available for this class of compounds, particularly those bearing the 3,4-dimethoxyphenyl moiety, as a surrogate for the requested but undocumented compound.
Mechanism of Action: A Tale of Two Pathways
The antifungal activity of Naftifine and chalcones stems from their interference with essential fungal cellular processes, albeit through different mechanisms.
Naftifine: Inhibition of Ergosterol Biosynthesis
Naftifine's primary mechanism of action is the specific inhibition of the fungal enzyme squalene epoxidase .[5][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
The inhibition of squalene epoxidase by Naftifine has a dual fungicidal effect:
-
Depletion of Ergosterol : The blockage of the pathway leads to a deficiency in ergosterol, which compromises the fungal cell membrane's structural integrity and function. This has a fungistatic effect, inhibiting fungal growth.[6][8]
-
Accumulation of Squalene : The inhibition of the enzyme causes the upstream accumulation of its substrate, squalene.[6][9] High concentrations of intracellular squalene are toxic to the fungal cell, leading to increased membrane permeability and ultimately, cell death (fungicidal effect).[9][10][11]
The selectivity of Naftifine for the fungal squalene epoxidase over its mammalian counterpart ensures a favorable therapeutic window with minimal effects on host cholesterol biosynthesis.[9]
Caption: Mechanism of action of Naftifine via inhibition of squalene epoxidase.
Chalcones: A Multi-Target Approach
The antifungal mechanism of chalcones is not as specifically defined as that of Naftifine and is believed to be multi-targeted. The electrophilic nature of the α,β-unsaturated ketone moiety in the chalcone scaffold makes it reactive towards nucleophiles, such as the thiol groups of cysteine residues in fungal proteins. This reactivity is thought to contribute to their biological activity. Potential mechanisms include:
-
Disruption of the Fungal Cell Membrane : Chalcones can interfere with the structure and function of the fungal cell membrane, leading to leakage of intracellular components.
-
Inhibition of Fungal Enzymes : The reaction with cysteine residues can lead to the inactivation of essential fungal enzymes involved in various metabolic pathways.
-
Interference with Fungal Growth and Respiration : Some studies suggest that chalcones can inhibit fungal respiration and interfere with the cell cycle.
The exact molecular targets can vary depending on the specific substitution pattern of the chalcone molecule.
Comparative Antifungal Potency
The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Naftifine
Naftifine has demonstrated potent in vitro activity against a wide range of dermatophytes.[12] Clinical studies have established its efficacy in topical formulations.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | 0.015 - 1.0 | 0.06 | 0.25 | [12] |
| Trichophyton mentagrophytes | 0.015 - 1.0 | 0.06 | 0.25 | [12] |
| Trichophyton tonsurans | 0.015 - 1.0 | 0.06 | 0.25 | [12] |
| Epidermophyton floccosum | 0.015 - 1.0 | 0.06 | 0.25 | [12] |
| Microsporum canis | 0.015 - 1.0 | 0.06 | 0.25 | [12] |
| Aspergillus spp. | 0.8 - 12.5 | - | - | [13][14] |
| Candida spp. | 1.5 - >100 | - | - | [13][14] |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Chalcone Derivatives
The antifungal activity of chalcones is highly dependent on their substitution patterns. A study on novel vanillin-chalcone derivatives provides some insights into their potency against dermatophytes.
| Fungal Species | (E)-1-(4-chlorophenyl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)prop-2-en-1-one MIC (µg/mL) | Reference |
| Trichophyton rubrum | 31.25 | [1] |
| Trichophyton mentagrophytes | 62.5 | [1] |
| Microsporum gypseum | 31.25 | [1] |
Based on the available data, Naftifine demonstrates significantly higher in vitro potency against dermatophytes compared to the reported chalcone derivatives, with MIC values that are several orders of magnitude lower.
Experimental Protocol: Antifungal Susceptibility Testing
To provide a practical context, here is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal isolate, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology
-
Preparation of Fungal Inoculum :
-
Culture the fungal isolate (e.g., Trichophyton rubrum) on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Preparation of Test Compound Dilutions :
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.
-
-
Inoculation and Incubation :
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted test compound.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 4 to 7 days, or until growth is clearly visible in the positive control well.
-
-
Determination of MIC :
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth. This can be assessed visually or with the aid of a spectrophotometer.
-
Conclusion and Future Directions
This guide provides a comparative overview of Naftifine and the chalcone class of compounds, highlighting their distinct mechanisms of action and relative antifungal potencies.
-
Naftifine is a highly potent, specific inhibitor of squalene epoxidase with well-documented, low MIC values against key dermatophytes. Its targeted mechanism and established clinical efficacy make it a benchmark for topical antifungal therapy.
-
Chalcones represent a versatile chemical scaffold with demonstrated antifungal activity, although the reported MIC values are considerably higher than those of Naftifine. Their multi-targeted mechanism of action could be advantageous in overcoming resistance but requires further elucidation.
For researchers in drug development, the key takeaway is the significant gap in potency between a clinically optimized drug like Naftifine and early-stage investigational compounds like the chalcones discussed. Future research on chalcone derivatives should focus on optimizing the structure to enhance potency and selectivity, potentially through medicinal chemistry efforts to identify more specific fungal targets. While the requested compound, 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine, remains uncharacterized as an antifungal, its synthesis and evaluation could be a worthwhile endeavor to explore the impact of the amine functionality on antifungal activity within this chemical class.
References
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Naftifine - Wikipedia. (URL: [Link])
-
Naftifine: A Topical Allylamine for Superficial Dermatophytosis - SciSpace. (URL: [Link])
-
Protective mechanism of action of the antifungal drug naftifine against Mycobacterium abscessus infection - PMC. (URL: [Link])
-
What are SQLE inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of Naftifine Hydrochloride? - Patsnap Synapse. (URL: [Link])
-
NAFTIFINE HYDROCHLORIDE - Inxight Drugs. (URL: [Link])
-
In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes - PMC. (URL: [Link])
-
Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed. (URL: [Link])
-
Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine - ResearchGate. (URL: [Link])
-
What is the mechanism of action (MOA) of Terbinafine? - Dr.Oracle. (URL: [Link])
-
In vitro antifungal activity of naftifine hydrochloride against dermatophytes - PubMed. (URL: [Link])
-
Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. (URL: [Link])
-
In vitro activity of naftifine, a new antifungal agent - PubMed. (URL: [Link])
-
Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents - MDPI. (URL: [Link])
-
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one - PMC. (URL: [Link])
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (URL: [Link])
-
Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. (URL: [Link])
-
Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones - PubMed. (URL: [Link])
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- 12. In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Comparative Guide: Cytotoxicity Profiling of 1-Arylallylamine Derivatives
Executive Summary & Strategic Rationale
1-Arylallylamine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for squalene epoxidase inhibitors (e.g., Naftifine, Terbinafine) and emerging anticancer agents. However, their physicochemical properties—specifically lipophilicity and basic amine functionality —introduce unique challenges in cytotoxicity profiling.
Standard colorimetric assays (like MTT) are prone to artifacts when testing these derivatives. The basic nitrogen can alter lysosomal pH or directly reduce tetrazolium salts, leading to false negatives (underestimation of toxicity). Consequently, a single-endpoint assay is insufficient for this chemical class.
This guide compares three distinct assay platforms, recommending a multi-parametric approach to ensure data validity.
Platform Comparison Matrix
| Feature | MTT/MTS (Metabolic) | CellTiter-Glo (ATP) | xCELLigence (Impedance) | LDH Release (Membrane) |
| Primary Readout | Mitochondrial Dehydrogenase Activity | Cellular ATP Content | Cell Adhesion & Morphology | Membrane Integrity |
| Suitability for Arylallylamines | Moderate/Risky (Interference potential) | High (High sensitivity, less interference) | High (Kinetic profile, label-free) | Moderate (Confirmatory only) |
| Key Limitation | Chemical reduction by amines; Exocytosis issues | Lytic endpoint (cells destroyed) | Requires specialized hardware | Low sensitivity for cytostatic effects |
| Throughput | High | Ultra-High | Medium | High |
| Cost Efficiency | High | Low (Expensive reagents) | Low (Expensive plates) | Moderate |
Critical Mechanistic Insights (The "Why")
The Amine Interference Problem
Research indicates that organic amines (e.g., diphenhydramine, and by extension, arylallylamines) can interfere with MTT assays in two ways:
-
Direct Reduction: The amine moiety may chemically reduce tetrazolium salts to formazan in the absence of viable cells.[1]
-
Exocytosis Inhibition: Lipophilic amines often accumulate in lysosomes ("ion trapping"). This can alter the exocytosis rate of formazan crystals, artificially inflating the absorbance signal.
Expert Recommendation: If using MTT, you must include a "compound-only" control (no cells) and consider a "Wash-Step" protocol (detailed below).
Diagram: Assay Selection Logic
Caption: Decision tree for selecting the appropriate cytotoxicity assay based on compound properties.
Detailed Experimental Protocols
Protocol A: The "Wash-Step" MTT Assay
Modified for hydrophobic amine derivatives to minimize chemical interference.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, store at 4°C in dark).
-
Solubilization Buffer: DMSO (Acidified isopropanol is an alternative, but DMSO is better for lipophilic formazan).
Workflow:
-
Seeding: Plate cells (e.g., 3,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add 1-arylallylamine derivatives (dissolved in DMSO; final DMSO <0.5%).
-
Critical Control: Include wells with Medium + Compound (No Cells) to check for chemical reduction.
-
-
Incubation: Incubate for 24–72 hours.
-
The Wash (Crucial Step):
-
Carefully aspirate the medium containing the drug.
-
Wash cells gently 1x with warm PBS. This removes the amine compound that might react with MTT.
-
Add 100 µL fresh medium (phenol-red free preferred).
-
-
MTT Addition: Add 10 µL MTT stock. Incubate 3–4 hours at 37°C.
-
Solubilization: Aspirate medium (carefully!) or add 100 µL DMSO directly if using the "aspirate" method. Shake plate for 10 min.
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Protocol B: ATP Bioluminescence (CellTiter-Glo)
Recommended for high-sensitivity and validation of MTT results.
Reagents:
-
CellTiter-Glo® Reagent (Promega) or equivalent.
Workflow:
-
Seeding & Treatment: Same as above. (White opaque plates are required to prevent signal bleed).
-
Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins. Failure to do this causes temperature gradients and uneven signals.
-
Lysis/Reaction: Add volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).
-
Mixing: Orbitally shake for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at RT for 10 minutes to stabilize luminescent signal.
-
Read: Measure Total Luminescence (integration time 0.5–1.0 sec).
Protocol C: Real-Time Impedance (xCELLigence)
For determining if the derivative is cytostatic (stops growth) or cytotoxic (kills).
Workflow:
-
Background: Add 50 µL medium to E-Plates; measure background impedance.
-
Seeding: Add 100 µL cell suspension. Allow attachment (approx. 24h) until Cell Index (CI) stabilizes.
-
Treatment: Add compound.
-
Monitoring: Monitor CI every 15 minutes for up to 72 hours.
-
Interpretation:
-
Drop in CI: Cytotoxicity (detachment/death).
-
Plateau in CI (vs Control increase): Cytostasis.
-
Data Presentation & Analysis
Calculating IC50
Do not rely on linear regression. Use a 4-parameter logistic (4PL) non-linear regression model:
- : Log of concentration.
- : Normalized response (% Viability).
Visualizing the Pathway of Interference
Understanding where the error comes from is vital for defending your data in peer review.
Caption: Mechanism of potential false-positive signals in tetrazolium assays caused by amine derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Hydrophobicity of arylallylamines | Check wells microscopically before adding dye. Limit max concentration or use cyclodextrin carriers. |
| High Background (No Cells) | Chemical reduction of MTT | Use Protocol B (ATP) or perform the "Wash Step" in Protocol A. |
| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS; do not use them for data. |
| Non-Sigmoidal Curve | Solubility limit reached | Exclude data points above the solubility limit from IC50 calculation. |
References
-
Comparison of MTT and CellTiter-Glo for hydrophobic compounds: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Source: MDPI (2022). Link
-
Amine interference with MTT assays: Diphenhydramine interferes with MTT reduction assay. Source: PubMed (2011). Link
-
Kinetic vs. Endpoint Analysis: Comparison of MTT, xCELLigence and cell concentration viability. Source: ResearchGate. Link
-
Cytotoxicity of Arylsemicarbazones (Related Scaffold): Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Source: PMC (2019). Link
-
General Guidelines for Assay Linearity: Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Source: SCIRP (2019). Link
Sources
A Comparative Guide to the Antifungal Activity of Allylamine Structural Analogs
This guide provides an in-depth comparison of the antifungal activity of key structural analogs within the allylamine class of antimycotics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and comparative efficacy of these compounds, supported by experimental data and detailed protocols.
Introduction: The Rise of Allylamines in Antifungal Therapy
The allylamine class of synthetic antifungals represents a significant advancement in the treatment of superficial mycoses, particularly those caused by dermatophytes. First discovered in the 1970s, these agents are distinguished by their unique mechanism of action and potent, often fungicidal, activity.[1] Unlike azole antifungals, which target a later step in the ergosterol biosynthesis pathway, allylamines act on the enzyme squalene epoxidase, offering a distinct therapeutic advantage.[2] This guide will explore the nuances of this mechanism and compare the in vitro performance of the principal members of this class: naftifine and terbinafine, along with the structurally related benzylamine, butenafine.
Part 1: The Core Mechanism of Action: Squalene Epoxidase Inhibition
The antifungal efficacy of allylamines is rooted in their specific, non-competitive inhibition of squalene epoxidase (also known as squalene monooxygenase), a critical enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function.[4][5]
The inhibition of squalene epoxidase has a dual, fungicidal effect:
-
Ergosterol Depletion: The primary consequence is the halt in ergosterol production. The resulting deficiency compromises the structural and functional integrity of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components.[1][2]
-
Toxic Squalene Accumulation: The blockage of the enzyme causes the upstream precursor, squalene, to accumulate to toxic intracellular levels.[6] High concentrations of squalene are believed to directly interfere with membrane function and cell wall synthesis, contributing significantly to fungal cell death.[2][7]
This targeted mechanism provides a high degree of selectivity for fungal cells, as mammalian squalene epoxidase is significantly less susceptible to inhibition by these compounds.[6]
Caption: Mechanism of allylamine antifungal agents.
Part 2: Comparative In Vitro Activity of Key Analogs
While sharing a common mechanism, naftifine, terbinafine, and butenafine exhibit distinct profiles in their antifungal spectrum and potency. Their activity is most pronounced against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[8]
-
Naftifine: As the first clinically approved allylamine, naftifine demonstrates broad-spectrum activity.[1][9] It is primarily fungicidal against dermatophytes like Trichophyton, Microsporum, and Epidermophyton species.[10] Its efficacy extends to some yeasts and molds, although it is not typically the first-line treatment for these infections.[1]
-
Terbinafine: A second-generation allylamine, terbinafine is renowned for its high potency, particularly against dermatophytes, where it is often fungicidal at very low concentrations.[11][12][13] Its activity against yeasts is species-dependent; it is primarily fungicidal against Candida parapsilosis but only fungistatic against Candida albicans.[12][13]
-
Butenafine: A benzylamine derivative, butenafine is structurally and pharmacologically related to the allylamines and shares the same squalene epoxidase target.[14][15] It exhibits potent fungicidal activity against dermatophytes, often superior to that of naftifine and terbinafine.[16] Notably, butenafine also shows greater activity against Candida albicans than both terbinafine and naftifine.[15][16]
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for these compounds against a range of clinically relevant fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for assessing antifungal potency.[17][18]
| Fungal Species | Naftifine MIC (µg/mL) | Terbinafine MIC (µg/mL) | Butenafine MIC (µg/mL) |
| Dermatophytes | |||
| Trichophyton rubrum | 0.001 - 0.5[11] | 0.001 - 0.01[12][13] | 0.03 - 1.0[16] |
| Trichophyton mentagrophytes | 0.001 - 0.5[11] | 0.001 - 0.01[12][13] | 0.03 - 1.0[16] |
| Microsporum canis | 0.001 - 0.5[11] | 0.001 - 0.01[12][13] | 0.03 - 1.0[16] |
| Epidermophyton floccosum | 0.001 - 0.5[11] | 0.001 - 0.01[12][13] | 0.03 - 1.0[16] |
| Yeasts | |||
| Candida albicans | Variable, often higher | 0.1 to >100 (often fungistatic)[12][13] | Superior to naftifine/terbinafine[15][16] |
| Candida parapsilosis | Not widely reported | Fungicidal[12] | Not widely reported |
| Malassezia furfur | Not widely reported | 0.2 - 0.8[12][13] | Active[14] |
| Molds | |||
| Aspergillus fumigatus | Active[9] | 0.05 - 1.56[12][13] | Low MICs reported[16] |
Note: MIC values can vary based on testing methodology and specific strains.
Part 3: Structure-Activity Relationships (SAR)
Research into the chemical structure of allylamines has revealed key features essential for their antifungal activity. Systematic variation of the molecular scaffold has shown that a tertiary allylamine function appears to be a fundamental prerequisite for potent antimycotic effects.[9] The lipophilic side chain, typically a naphthalene or related aromatic system, is also crucial for anchoring the molecule to the squalene epoxidase enzyme. Studies have indicated that the phenyl ring portion of the molecule allows for the widest range of chemical modifications while retaining activity, providing a fertile ground for the development of new analogs.[9][19] Terbinafine's high activity, for instance, is attributed to its specific side-chain structure, which optimizes its interaction with the fungal enzyme.[20][21]
Part 4: Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducible and comparable data, standardized methodologies for antifungal susceptibility testing are critical. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.[17]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitatively determining the in vitro activity of an antifungal agent.[18][22]
Causality Behind Experimental Choices:
-
Medium: RPMI-1640 medium is the standard recommended by CLSI because it is a chemically defined medium that supports the growth of most clinically relevant fungi without containing components that might interfere with the antifungal agent.[22]
-
Inoculum Standardization: Adjusting the fungal suspension to a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of fungal cells (approx. 1-5 x 10^6 CFU/mL), which is crucial for accurate MIC determination.[17]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth.[22]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock: Prepare a stock solution of the allylamine analog in a suitable solvent like Dimethyl Sulfoxide (DMSO). Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest final concentration to be tested.[17]
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except those in column 1 (for yeast) or the first test column.
-
Serial Dilution: Add 200 µL of the working antifungal solution to the first test column. Perform a two-fold serial dilution by transferring 100 µL from this column to the next, mixing thoroughly, and repeating across the plate. Discard the final 100 µL from the last dilution column. This creates a gradient of decreasing drug concentrations.[22]
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[17]
-
Molds: Culture filamentous fungi on Potato Dextrose Agar until sporulation occurs. Harvest conidia with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.[17]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, including the drug-free growth control well.
-
Incubation: Incubate the plates at 35°C. Examine yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is visible in the growth control well.[17]
-
Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for fungistatic agents or 100% for fungicidal agents) compared to the drug-free control well.[18] This can be determined visually or by using a spectrophotometer to read the optical density.[18]
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Agar Well/Disk Diffusion (Zone of Inhibition) Assay
This is a qualitative or semi-quantitative method used to screen for antifungal activity. It is faster and less expensive than broth microdilution.[23][24]
Step-by-Step Methodology:
-
Plate and Inoculum Preparation: Prepare a standardized fungal inoculum as described in the MIC protocol. Using a sterile swab, evenly spread the inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton agar with glucose and methylene blue for yeasts).[25]
-
Antifungal Application:
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Measurement: If the antifungal agent is effective, it will diffuse into the agar and inhibit fungal growth, creating a clear "zone of inhibition" around the well or disk.[23] Measure the diameter of this zone in millimeters. The size of the zone corresponds to the susceptibility of the organism to the agent.[26][27]
Conclusion
The allylamine antifungals and the related benzylamine, butenafine, are potent inhibitors of fungal squalene epoxidase, demonstrating excellent, primarily fungicidal, activity against dermatophytes. While naftifine established the class, terbinafine offers superior potency against these key pathogens. Butenafine distinguishes itself with a robust profile against both dermatophytes and Candida albicans. The choice of analog depends on the target pathogen, desired potency, and clinical application. The structure-activity relationships within this class continue to guide the development of novel derivatives with improved efficacy and broader spectrums of activity. The standardized protocols outlined herein provide a reliable framework for the continued evaluation and comparison of these vital antifungal agents.
References
- Allylamine – Knowledge and References - Taylor & Francis. (URL: )
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (URL: [Link])
-
Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC. (URL: [Link])
-
Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual. (URL: [Link])
-
Understanding Butenafine Hydrochloride: A Key Antifungal Agent. (URL: [Link])
-
What is the mechanism of Butenafine Hydrochloride? - Patsnap Synapse. (URL: [Link])
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BUTENAFINE - Inxight Drugs. (URL: [Link])
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Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents - PubMed. (URL: [Link])
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Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. (URL: [Link])
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Butenafine Monograph for Professionals - Drugs.com. (URL: [Link])
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Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed. (URL: [Link])
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Antidermatophytic activity of allylamine derivatives - PubMed. (URL: [Link])
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Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - ResearchGate. (URL: [Link])
-
Antifungal activity of the allylamine derivative terbinafine in vitro - PubMed. (URL: [Link])
-
A Practical Guide to Antifungal Susceptibility Testing - PMC. (URL: [Link])
-
In vitro antifungal spectrum and activity of 1% naftifine-0.25% ketoconazole cream compared with 2% Ketoconazole Cream and 1% Terbinafine Cream - Mount Sinai Scholars Portal. (URL: [Link])
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Antifungal Susceptibility Testing: Current Approaches - PMC. (URL: [Link])
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A phase III randomized controlled clinical trial evaluating the efficacy and safety of naftifine 2% cream versus terbinafine. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Effects of naftifine and terbinafine, two allylamine antifungal drugs, on selected functions of human polymorphonuclear leukocytes - PMC. (URL: [Link])
-
Naftifine Topical vs Terbinafine Comparison - Drugs.com. (URL: [Link])
-
Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - MDPI. (URL: [Link])
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Antifungal activity of the allylamine derivative terbinafine in vitro - ASM Journals. (URL: [Link])
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(PDF) In vitro Antifungal Activity of a Novel Allylamine Antifungal Nanoemulsion Gel. (URL: [Link])
-
Antifungal activity of the allylamine derivative terbinafine in vitro - PMC. (URL: [Link])
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Efficacy and Safety of Naftifine 2% Cream versus Terbinafine 1% Cream in Patients with Superficial Fungal Skin In - Impactfactor. (URL: [Link])
-
Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. (URL: [Link])
-
Butenafine - Wikipedia. (URL: [Link])
-
Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Zone of Inhibition | Nelson Labs. (URL: [Link])
-
(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - ResearchGate. (URL: [Link])
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Determination of the Minimal Inhibitory Concentration (MIC) using E-test - Biotecnologie BT. (URL: [Link])
-
Antifungal Sensitivity Test Showing the Inhibition Zones (mm) against the Fungal Isolates - ResearchGate. (URL: [Link])
-
In Vitro Activity of Echinocandins Against T. rubrum | IDR - Dove Medical Press. (URL: [Link])
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Safety Operating Guide
Navigating the Disposal of 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine, a substituted phenethylamine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar aromatic amines and established best practices for chemical waste management to ensure a high standard of safety and environmental responsibility.
Hazard Assessment: An Inferential Approach
Due to the lack of a dedicated Safety Data Sheet (SDS) for 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine, a conservative approach to hazard assessment is paramount. By examining the SDS of analogous compounds like 3,4-Dimethoxyphenethylamine and 3,4-Dimethoxybenzylamine, we can infer a potential hazard profile.[1][2] Aromatic amines as a class are known to have varying degrees of toxicity, and some are considered carcinogenic.[3] Therefore, it is prudent to handle this compound with a high degree of caution.
Inferred Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye damage, potentially leading to burns.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[4]
These inferred hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which could lead to irritation or absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Recommended, especially when handling powders or if ventilation is inadequate, to prevent inhalation. |
Segregation and Waste Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fires.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine"
-
The primary hazard(s) (e.g., "Corrosive," "Toxic")
-
The date of accumulation
-
-
Segregation: Do not mix this waste stream with other chemical waste unless their compatibility is known. Specifically, keep it separate from:
-
Solid vs. Liquid Waste: If generating both solid (e.g., contaminated weigh paper, gloves) and liquid (e.g., solutions) waste, collect them in separate, appropriately labeled containers.
Disposal Decision Workflow
The disposal route for 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine will be dictated by its classification as a hazardous waste. The following diagram illustrates the decision-making process in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[5]
Caption: Decision workflow for the disposal of 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine.
Given the inferred hazards of structurally similar aromatic amines, it is highly probable that this compound will be classified as hazardous waste.
On-Site Treatment and Disposal Options (for Trained Personnel Only)
In some instances, on-site treatment to neutralize or de-characterize a hazardous waste may be permissible, but this should only be performed by trained personnel in accordance with your institution's Environmental Health and Safety (EHS) protocols and local regulations.
Neutralization of Amine Waste
As an amine, this compound is basic. If the waste is primarily characterized by its corrosivity (high pH), neutralization may be an option.
Caution: This procedure should only be carried out by qualified chemists.
Protocol for Neutralization:
-
Work in a certified chemical fume hood.
-
Slowly and with constant stirring, add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) to the amine waste.
-
Monitor the pH of the solution continuously.
-
Stop the addition of acid when the pH reaches a neutral range (typically 6-8).
-
The resulting neutralized salt solution must still be disposed of as hazardous waste, but it may be less reactive.
Incineration
For many organic compounds, including aromatic amines, high-temperature incineration is the preferred disposal method.[4] This process is carried out at a licensed hazardous waste disposal facility and ensures the complete destruction of the compound. Do not attempt to incinerate chemical waste in the laboratory.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect: Place the absorbed or swept material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Final Disposal Logistics
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and has secondary containment.
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and the U.S. Environmental Protection Agency (EPA).
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste by your institution's contracted hazardous waste disposal vendor.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine, protecting themselves, their colleagues, and the environment.
References
-
Magnaflux. (2025, March 5). Safety Data Sheet. Retrieved from [Link]
-
SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aromatic Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine Env. Fate/Transport. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1-(3,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)propan-2-amine - Hazard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine
Core Safety Directive
Treat as a High-Hazard Novel Intermediate. 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is a functionalized primary allylic amine. While specific toxicological data may be sparse for this exact CAS, its structural pharmacophore (sharing features with bioactive phenethylamines and reactive allylic amines) dictates that it be handled with Universal Precautions for corrosive and potentially bioactive substances.
Immediate Hazard Profile:
-
Corrosivity: High risk of irreversible eye damage and skin burns (characteristic of primary amines).
-
Reactivity: The allylic amine moiety makes this compound susceptible to oxidation and polymerization; it is likely air-sensitive and hygroscopic.
-
Bioactivity: Structural analogs in the dimethoxyphenyl class are often potent monoamine transporter modulators; assume potential neurotoxicity or sympathomimetic activity upon exposure.
Hierarchy of Controls & Risk Assessment
Before relying on PPE, engineering controls must be the primary defense.
Engineering Controls (Mandatory)
-
Primary Containment: All handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Atmosphere: inert gas (Nitrogen or Argon) blanketing is recommended during storage and transfer to prevent oxidative degradation (browning/tars).
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as dry amine salts and free bases can be electrostatically active and prone to scattering.
PPE Decision Matrix (Visual Logic)
Figure 1: PPE Selection Logic based on quantity and physical state. Note that liquid free bases permeate nitrile rubber significantly faster than solid salts.
Personal Protective Equipment Specifications
Do not default to standard lab supplies. Amines are known to permeate standard nitrile gloves rapidly.
A. Hand Protection (Critical)
| Glove Material | Thickness | Est. Breakthrough Time | Usage Recommendation |
| Disposable Nitrile | 4–6 mil | < 5 minutes (Liquid) | Splash protection only. Change immediately upon contact. Double gloving recommended (colored under-glove to visualize tears). |
| Laminate (Silver Shield/4H) | Multi-layer | > 480 minutes | Mandatory for spill cleanup or prolonged handling of the liquid free base. Wear under nitrile gloves for dexterity. |
| Neoprene/Butyl | 15+ mil | > 60 minutes | Suitable for bulk transfer or cleaning glassware. |
-
Why? Aromatic and allylic amines can act as permeation enhancers. Thin nitrile offers minimal resistance to the liquid phase [1, 3].
B. Eye & Face Protection[1][2][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Contraindication: Safety glasses are insufficient . Amine vapors can bypass glasses, reacting with eye moisture to cause chemical conjunctivitis ("blue haze" vision) or corneal edema [1].
-
Add-on: Use a face shield if pouring volumes > 50 mL.
C. Respiratory Protection[1][5][6]
-
Secondary (Spill/Outside Hood): If engineering controls fail, use a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.
-
Note: Standard N95s provide NO protection against amine vapors.
-
Operational Protocol: Handling & Transfer
Step 1: Preparation
-
Verify fume hood certification.
-
Clear the hood deck of incompatible materials (acids, oxidizers).
-
Prepare a "waste trap" beaker containing dilute HCl (1M) to immediately neutralize contaminated pipette tips or spatulas.
Step 2: Weighing & Transfer
-
Solids: Weigh into a tared vial. Do not weigh directly on the balance pan. If the compound is sticky or low-melting, use a glass pipette to transfer rather than a spatula.
-
Liquids: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if possible, as amines can leach plasticizers or swell rubber plungers.
Step 3: Decontamination
-
Wipe the exterior of the primary container with a dry tissue, then a solvent-dampened tissue (Ethanol).
-
Dispose of tissues immediately into the solid hazardous waste stream.
Emergency Response & Spills
Warning: Do not attempt to clean spills > 50 mL without SCBA unless fully trained.
Figure 2: Emergency response logic flow. Immediate neutralization of residues with weak acid limits vapor generation.
Specific Neutralization: For minor surface decontamination, use a 2-5% Citric Acid or Acetic Acid solution. This converts the volatile free amine into a non-volatile, water-soluble salt, reducing vapor pressure and inhalation risk [6].
Disposal & Waste Management
Segregation is critical to prevent violent reactions in waste drums.[3]
| Waste Stream | Classification | Instructions |
| Liquid Waste | Basic Organic | DO NOT MIX with Acids. Label clearly as "Alkaline Organic Waste." Segregate from oxidizers (peroxides, nitric acid) to prevent exothermic runaway. |
| Solid Waste | Hazardous Debris | Contaminated gloves, paper towels, and weigh boats must be double-bagged (polyethylene) and sealed before placing in the drum. |
| Sharps | Chemically Contaminated | Needles/syringes used with this amine must go into rigid sharps containers, not trash. |
Disposal Logic: Treat the waste as a "P-List" equivalent (acutely hazardous) unless testing proves otherwise. Ensure the pH of the waste stream remains > 9 to prevent precipitation or gas evolution if mixed with other streams [7].
References
-
Occupational Safety and Health Administration (OSHA). "Worker Exposures to Volatile Amines." OSHA Standard Interpretations. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]
-
PubChem. "Compound Summary: 3,4-Dimethoxyphenethylamine (Analogous Safety Data)." National Library of Medicine. [Link]
-
American Chemical Society. "Chemical Waste Disposal Guidelines." [Link]
-
University of Toronto EHS. "Handling Procedures for Chemical Wastes: Organic Bases." [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
